Varlitinib
Description
This compound is an oral, selective, reversible, small molecule tyrosine kinase inhibitor of both ErbB-2 (Her-2/neu) and EGFR. Over-expression of ErbB-2 and EGFR receptors in tumors is predictive of poor prognosis in cancer patients. This compound has shown significant anti-tumor activity in preclinical models of human breast, lung, and epidermal carcinoma tumors.
This compound is an orally bioavailable inhibitor of the epidermal growth factor receptor family with potential antineoplastic activity. This compound selectively and reversibly binds to both EGFR (ErbB-1) and Her-2/neu (ErbB-2) and prevents their phosphorylation and activation, which may result in inhibition of the associated signal transduction pathways, inhibition of cellular proliferation and cell death. EGFR and Her-2 play important roles in cell proliferation and differentiation and are upregulated in various human tumor cell types. Due to the dual inhibition of both EGFR and Her-2, this agent may be therapeutically more effective than agents that inhibit EGFR or Her-2 alone.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 8 investigational indications.
an antagonist of ATP-binding cassette subfamily G member 2 (ABCG2); structure in first source
See also: this compound Tosylate (active moiety of).
Properties
IUPAC Name |
4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]quinazoline-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN6O2S/c1-13-10-31-22(27-13)29-14-2-4-18-16(8-14)21(26-12-25-18)28-15-3-5-19(17(23)9-15)30-11-20-24-6-7-32-20/h2-9,12-13H,10-11H2,1H3,(H,27,29)(H,25,26,28)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXSAYUXVSFDBQ-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501025597 | |
| Record name | N(sup 4)-(3-Chloro-4-(thiazol-2-ylmethoxy)phenyl)-N(sup 6)-((4R)-4-methyl-4,5-dihydrooxazol-2- yl)quinazoline-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501025597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845272-21-1 | |
| Record name | Varlitinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845272211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Varlitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05944 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N(sup 4)-(3-Chloro-4-(thiazol-2-ylmethoxy)phenyl)-N(sup 6)-((4R)-4-methyl-4,5-dihydrooxazol-2- yl)quinazoline-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501025597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N4-[3-chloro-4-(thiazol-2-ylmethoxy)phenyl]-N6-[(4R)-4-methyl-4, 5-dihydrooxazol-2-yl]quinazoline-4, 6-diamine monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VARLITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/846Y8197W1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure and Synthesis of Varlitinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Varlitinib, also known by its development codes ARRY-334543 and ASLAN001, is a potent, orally bioavailable, small-molecule inhibitor of the human epidermal growth factor receptor (HER) family of tyrosine kinases.[1][2] It exhibits strong inhibitory activity against HER1 (EGFR), HER2, and HER4.[3] This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed synthesis route for this compound, intended for an audience of researchers and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule belonging to the quinazoline class of compounds.[2] Its systematic IUPAC name is (R)-N4-(3-chloro-4-(thiazol-2-ylmethoxy)phenyl)-N6-(4-methyl-4,5-dihydrooxazol-2-yl)quinazoline-4,6-diamine. The chemical structure and key identifiers are presented below.
| Identifier | Value |
| IUPAC Name | (R)-N4-(3-chloro-4-(thiazol-2-ylmethoxy)phenyl)-N6-(4-methyl-4,5-dihydrooxazol-2-yl)quinazoline-4,6-diamine |
| Molecular Formula | C22H19ClN6O2S |
| Molecular Weight | 466.94 g/mol |
| CAS Number | 845272-21-1 |
| SMILES | C[C@@H]1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl |
| InChIKey | UWXSAYUXVSFDBQ-CYBMUJFWSA-N |
This compound [pos = "0,0!", image = "https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=42642648&t=l", label = ""];
label_quinazoline [label = "Quinazoline Core", pos = "-1.5,0.5!", fontcolor = "#4285F4"]; label_thiazole [label = "Thiazole Moiety", pos = "2.5,-1.5!", fontcolor = "#EA4335"]; label_oxazoline [label = "Oxazoline Ring", pos = "-2, -1.5!", fontcolor = "#34A853"]; label_chloroaniline [label = "Chloroaniline Group", pos = "2,1!", fontcolor = "#FBBC05"];
This compound -> label_quinazoline [style=invis]; this compound -> label_thiazole [style=invis]; this compound -> label_oxazoline [style=invis]; this compound -> label_chloroaniline [style=invis]; } this compound Chemical Structure
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the preparation of key intermediates followed by their assembly to form the final molecule. A plausible synthetic route is outlined below, based on established methods for the synthesis of similar quinazoline-based kinase inhibitors.
Synthesis of Key Intermediates
2.1.1. Synthesis of 4-Chloro-6-nitroquinazoline
The quinazoline core is constructed from 2-amino-5-nitrobenzoic acid.
-
Step 1: Cyclization to form 6-Nitro-4-hydroxyquinazoline.
-
Protocol: 2-Amino-5-nitrobenzoic acid (1 equivalent) is heated with formamide (excess) at 160°C for 3 hours. Upon cooling and pouring into ice-water, 6-nitro-4-hydroxyquinazoline precipitates and can be collected by filtration.
-
-
Step 2: Chlorination to form 4-Chloro-6-nitroquinazoline.
-
Protocol: 6-Nitro-4-hydroxyquinazoline (1 equivalent) is refluxed with thionyl chloride (excess) and a catalytic amount of dimethylformamide (DMF) until the reaction is complete. The excess thionyl chloride is removed under reduced pressure, and the residue is carefully quenched with ice-water to precipitate 4-chloro-6-nitroquinazoline, which is then filtered and dried.
-
2.1.2. Synthesis of 3-Chloro-4-(thiazol-2-ylmethoxy)aniline
This intermediate provides the aniline portion of the molecule.
-
Step 1: Synthesis of 2-((2-Chloro-4-nitrophenoxy)methyl)thiazole.
-
Protocol: To a solution of thiazol-2-yl-methanol (1 equivalent) in tetrahydrofuran (THF) at 0°C, sodium hydride (1.1 equivalents) is added portion-wise. After stirring for a short period, 2-chloro-1-fluoro-4-nitrobenzene (0.9 equivalents) is added, and the reaction mixture is allowed to warm to room temperature and stirred until completion. The reaction is then quenched with water, and the product is extracted with an organic solvent, dried, and concentrated.
-
-
Step 2: Reduction to 3-Chloro-4-(thiazol-2-ylmethoxy)aniline.
-
Protocol: The nitro compound from the previous step (1 equivalent) is dissolved in ethanol. Zinc powder (catalytic amount) is added, and the mixture is hydrogenated under pressure for approximately 4 hours. After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the desired aniline.
-
Assembly of this compound
The final steps involve the sequential coupling of the intermediates to the quinazoline core.
-
Step 1: Synthesis of N4-[3-Chloro-4-(thiazol-2-ylmethoxy)phenyl]-6-nitroquinazolin-4-amine.
-
Protocol: 4-Chloro-6-nitroquinazoline (1 equivalent) and 3-chloro-4-(thiazol-2-ylmethoxy)aniline (1 equivalent) are heated in a suitable solvent such as isopropanol or n-butanol. The reaction proceeds via nucleophilic aromatic substitution to yield the coupled product, which can be isolated upon cooling and filtration.
-
-
Step 2: Reduction to N4-[3-Chloro-4-(thiazol-2-ylmethoxy)phenyl]quinazoline-4,6-diamine.
-
Protocol: The nitro group of the product from the previous step is reduced to an amine. This can be achieved using various reducing agents, such as iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride) in a solvent mixture like ethanol/water, or by catalytic hydrogenation.
-
-
Step 3: Formation of the Oxazoline Ring and Final Coupling.
-
Protocol: The diamine intermediate (1 equivalent) is reacted with 1,1'-thiocarbonyldiimidazole in a solvent such as dichloromethane or THF to form a thiourea derivative. This intermediate is then condensed with (R)-2-amino-1-propanol. The resulting thiourea undergoes cyclization in the presence of a reagent like tosyl chloride and a base (e.g., sodium hydroxide) in a mixed solvent system (e.g., THF/water) to afford this compound.
-
Mechanism of Action and Signaling Pathway
This compound functions as a pan-HER inhibitor, targeting the tyrosine kinase activity of EGFR (HER1), HER2, and HER4.[3] Overexpression or mutation of these receptors is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. By binding to the ATP-binding site of the kinase domain, this compound prevents receptor phosphorylation and activation, thereby blocking downstream signaling pathways.
The primary signaling cascades inhibited by this compound are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway. These pathways are crucial for cell cycle progression, proliferation, survival, and angiogenesis. Inhibition of these pathways by this compound leads to cell cycle arrest and apoptosis in cancer cells.
| Target Kinase | IC50 (nM) |
| HER1 (EGFR) | 7 |
| HER2 | 2 |
| HER4 | 4 |
Conclusion
This compound is a promising pan-HER inhibitor with a well-defined chemical structure and a multi-step synthetic pathway. Its mechanism of action, through the inhibition of key signaling pathways involved in cancer cell proliferation and survival, underscores its therapeutic potential. The detailed chemical and synthetic information provided in this guide serves as a valuable resource for researchers and professionals engaged in the discovery and development of novel anticancer agents.
References
In Vivo Pharmacokinetics of Varlitinib in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Varlitinib (also known as ASLAN001 and formerly as ARRY-334543) is a potent, orally bioavailable, reversible small molecule inhibitor of the human epidermal growth factor receptor (HER) family, specifically targeting EGFR (HER1), HER2, and HER4.[1][2] By inhibiting these receptor tyrosine kinases, this compound blocks downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation and survival in many cancers.[3][4] Preclinical studies in various animal models have been instrumental in characterizing the pharmacokinetic profile of this compound, providing essential data for its clinical development. This guide provides an in-depth overview of the available information on the in vivo pharmacokinetics of this compound in these preclinical models, including experimental methodologies and a summary of its metabolic signaling pathways.
Introduction
This compound is a targeted cancer therapy that has been investigated for the treatment of various solid tumors, including biliary tract, breast, and colorectal cancers.[2] Its mechanism of action involves the inhibition of key drivers of tumor growth, the HER family of receptors.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical animal models is a critical step in the drug development process. These pharmacokinetic (PK) studies help in determining appropriate dosing regimens, predicting potential drug-drug interactions, and providing a rationale for the translation of findings to human clinical trials. While specific quantitative pharmacokinetic data for this compound in animal models is not extensively available in the public domain, this guide synthesizes the accessible information to provide a comprehensive overview.
Signaling Pathway of this compound
This compound exerts its therapeutic effect by inhibiting the phosphorylation and activation of EGFR, HER2, and HER4. This disruption of the HER signaling cascade leads to the downregulation of two major downstream pathways: the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway. Both pathways are pivotal in regulating cell proliferation, survival, and differentiation. In many cancers, these pathways are aberrantly activated due to the overexpression or mutation of HER receptors.
In Vivo Pharmacokinetic Studies in Animal Models
While detailed public data on the pharmacokinetics of this compound in animal models is limited, preclinical studies have been conducted in mice, rats, and dogs to support its clinical development. These studies are essential for understanding the drug's behavior in vivo.
Data Summary
Publicly available literature indicates that this compound demonstrates a favorable pharmacokinetic profile and superior exposure in animal models, though specific quantitative values for key parameters are not consistently reported. The tables below are structured to present such data; however, due to the limited availability of public information, they remain largely unpopulated.
Table 1: Single-Dose Pharmacokinetics of this compound in Animal Models
| Species | Strain | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Bioavailability (%) |
| Mouse | N/A | Oral | 25 | Data not available | Data not available | Data not available | Data not available | Data not available |
| Mouse | N/A | Oral | 50 | Data not available | Data not available | Data not available | Data not available | Data not available |
| Mouse | N/A | Oral | 100 | Data not available | Data not available | Data not available | Data not available | Data not available |
| Rat | N/A | Oral | N/A | Data not available | Data not available | Data not available | Data not available | Data not available |
| Dog | N/A | Oral | N/A | Data not available | Data not available | Data not available | Data not available | Data not available |
N/A: Not available in public literature.
Table 2: Multiple-Dose Pharmacokinetics of this compound in Animal Models
| Species | Strain | Route | Dosing Regimen | Cmax (ng/mL) | Trough (ng/mL) | AUC (ng·h/mL) | Accumulation Ratio |
| Mouse | N/A | Oral | 100 mg/kg BID for 21 days | Data not available | Data not available | Data not available | Data not available |
| Rat | N/A | Oral | N/A | Data not available | Data not available | Data not available | Data not available |
| Dog | N/A | Oral | N/A | Data not available | Data not available | Data not available | Data not available |
N/A: Not available in public literature. BID: twice daily.
Experimental Protocols
The following sections describe generalized experimental protocols for conducting in vivo pharmacokinetic studies, based on standard practices in the field. The specific details for this compound studies are not publicly available.
Standardly, pharmacokinetic studies are conducted in at least two rodent species (e.g., mice and rats) and one non-rodent species (e.g., dogs). The choice of species is often based on similarities in metabolism to humans. For efficacy studies, immunodeficient mice are commonly used for xenograft models with human tumor cell lines. For instance, this compound has been tested in murine xenograft models using A431 (EGFR overexpressing) and BT474 (ErbB-2 overexpressing) tumor cells.
This compound is an orally administered drug. In preclinical studies, it is typically formulated in a suitable vehicle for oral gavage. For intravenous administration to determine absolute bioavailability, this compound would be dissolved in a biocompatible solvent. Doses used in efficacy studies in mice have ranged from 25 to 100 mg/kg, administered twice daily.
Blood samples are collected at predetermined time points after drug administration. Plasma is separated by centrifugation and stored frozen until analysis. The concentration of this compound in plasma samples is typically determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin®. Key parameters include maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), terminal half-life (t½), and oral bioavailability (F%).
Experimental Workflow
The workflow for a typical preclinical pharmacokinetic study is outlined below.
Conclusion
This compound is a potent pan-HER inhibitor with demonstrated preclinical anti-tumor activity. While the publicly available information on its in vivo pharmacokinetics in animal models is limited in terms of specific quantitative data, the existing literature suggests a favorable profile that has supported its progression into clinical trials. The methodologies for conducting such preclinical pharmacokinetic studies are well-established, providing a framework for the generation of critical data needed for the development of new chemical entities. Further disclosure of detailed preclinical ADME data would be beneficial for a more comprehensive understanding of this compound's properties.
References
- 1. ASLAN Pharmaceuticals Announces Presentation of New Pre-Clinical Data on this compound in Hepatocellular Carcinoma at AACR | santé log [santelog.com]
- 2. ASLAN Announces Publication of New Pre-Clinical Data Demonstrating the Activity of this compound in TNBC Cell Lines | MarketScreener [marketscreener.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fiercebiotech.com [fiercebiotech.com]
Varlitinib: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the target identification and validation studies for Varlitinib (also known as ASLAN001 and ARRY-334543), a potent and reversible small-molecule pan-HER inhibitor. This document details the molecular targets, quantitative inhibitory activities, and the experimental methodologies employed to validate its mechanism of action.
Executive Summary
This compound is a selective inhibitor of the human epidermal growth factor receptor (HER) family of receptor tyrosine kinases, specifically targeting EGFR (HER1), HER2, and HER4.[1][2][3][4] Dysregulation of these signaling pathways is a well-established driver in the pathogenesis of various cancers.[3][4] this compound has demonstrated significant anti-tumor activity in preclinical models and has been investigated in clinical trials for various solid tumors, including breast, gastric, and biliary tract cancers.[2][3][4] This guide will delve into the core scientific data and experimental protocols that have defined our understanding of this compound's therapeutic potential.
Target Identification and In Vitro Activity
The primary molecular targets of this compound were identified through a series of enzymatic and cell-based assays.
Quantitative Kinase Inhibition
This compound has been shown to be a potent inhibitor of EGFR (HER1), HER2, and HER4 with nanomolar efficacy. The half-maximal inhibitory concentrations (IC50) from in vitro kinase assays are summarized in the table below.
| Target | IC50 (nM) |
| EGFR (HER1) | 7 |
| HER2 | 2 |
| HER4 | 4 |
Data sourced from multiple independent studies.[1][5]
Off-Target Selectivity
To assess the selectivity of this compound, it was screened against a panel of 104 kinases. These studies revealed that this compound is highly selective for the EGFR/ErbB2 family, with no other significant off-target kinase activity identified.[5] This high degree of selectivity is a critical attribute, as it minimizes the potential for off-target toxicities.
Target Validation in Cellular Models
The inhibitory activity of this compound was further validated in cancer cell lines with known HER pathway dysregulation.
Inhibition of Cellular Phosphorylation
This compound demonstrated potent inhibition of substrate phosphorylation in tumor cell lines that overexpress its primary targets. Specifically, in A431 cells, which overexpress EGFR, and BT-474 cells, which overexpress HER2, this compound effectively blocked the phosphorylation of these receptors.[5]
Impact on Cell Viability
The functional consequence of HER pathway inhibition by this compound was assessed through cell viability assays. A significant reduction in cell proliferation was observed in HER-dependent cancer cell lines. For instance, in a study on triple-negative breast cancer (TNBC) cells, this compound induced apoptosis and exerted anti-proliferative effects in MDA-MB-453 and MDA-MB-468 cell lines.[1]
Downstream Signaling Pathway Modulation
This compound's mechanism of action extends to the inhibition of downstream signaling cascades. Western blot analyses have confirmed that this compound treatment leads to a reduction in the phosphorylation of key signaling proteins in the RAS/RAF/MEK/ERK and PI3K/Akt pathways.[1][6]
Caption: this compound Inhibition of the HER Signaling Pathway.
In Vivo Target Validation
The anti-tumor efficacy of this compound was evaluated in preclinical xenograft models.
Tumor Growth Inhibition
In murine xenograft models using human tumor cell lines, orally administered this compound demonstrated significant, dose-dependent tumor growth inhibition. For example, in A431-derived tumors, this compound led to substantial tumor growth inhibition at doses of 25, 50, and 100 mg/kg.[5] In some models, complete tumor regression was observed at a dosing of 100 mg/kg twice a day.[5]
Pharmacodynamic Effects in Tumors
Analysis of tumor lysates from xenograft models treated with this compound confirmed the inhibition of the HER signaling pathway in vivo. Western blot analysis of these lysates showed strong inhibition of phosphorylation of HER1-3, as well as downstream effectors in the RAS/RAF/MEK/MAPK and other pro-survival pathways.[5] Furthermore, this compound treatment resulted in a significant reduction in survivin and an increase in cleaved Caspase 3, indicating an induction of apoptosis.[5]
Caption: this compound Target Validation Workflow.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the target identification and validation of this compound. Note: The following are generalized protocols and may not reflect the exact, detailed procedures used in all cited studies. Researchers should refer to the specific publications for precise experimental conditions.
Biochemical Kinase Assay (Generalized Protocol)
-
Reaction Setup: Kinase reactions are typically performed in a 96- or 384-well plate format. Each well contains the specific HER kinase (EGFR, HER2, or HER4), a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase reaction buffer.
-
Inhibitor Addition: this compound is serially diluted and added to the reaction wells to achieve a range of concentrations.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specified period.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays (measuring the incorporation of 32P-ATP) or fluorescence-based assays (e.g., using a phosphospecific antibody).[7]
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay (Generalized Protocol)
-
Cell Seeding: Cancer cells (e.g., A431, BT-474, MDA-MB-468) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[1][8]
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified duration (e.g., 72 hours).[1]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[8][9]
-
Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.[8][9]
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[8][9]
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[8]
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.
Western Blotting for Phosphorylated Proteins (Generalized Protocol)
-
Cell Lysis: Cells treated with this compound are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[10]
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[11]
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-EGFR, anti-phospho-ERK).[6][13]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[13]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and compared between different treatment groups. The membrane is often stripped and re-probed for the total protein as a loading control.[14]
In Vivo Xenograft Study (Generalized Protocol)
-
Cell Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells (e.g., MDA-MB-468).[15][16]
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are randomized into treatment and control groups. This compound is administered orally at various doses (e.g., 25, 50, 100 mg/kg, twice daily).[5] The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration.
-
Data Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated for each treatment group.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for further analysis, such as western blotting to assess target inhibition.[15]
Conclusion
The comprehensive target identification and validation studies for this compound have robustly established its mechanism of action as a potent and selective pan-HER inhibitor. The quantitative data from in vitro and cellular assays, corroborated by the significant anti-tumor efficacy in in vivo models, provide a strong scientific foundation for its clinical development. The detailed experimental protocols outlined in this guide offer a framework for researchers in the field of oncology drug discovery and development to understand and potentially replicate these pivotal studies.
References
- 1. mdpi.com [mdpi.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound plus capecitabine in second-line advanced biliary tract cancer: a randomized, phase II study (TreeTopp) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase Ib Dose-Finding Study of this compound Combined with Weekly Paclitaxel With or Without Carboplatin ± Trastuzumab in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. jrmds.in [jrmds.in]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. bu.edu [bu.edu]
- 12. CST | Cell Signaling Technology [cellsignal.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. researchgate.net [researchgate.net]
- 16. MDA-MB-468 Xenograft Model - Altogen Labs [altogenlabs.com]
Varlitinib: A Pan-HER Inhibitor's Role in Suppressing Tumor Cell Proliferation and Survival
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Varlitinib (ASLAN001/ARRY-334543) is a potent, orally bioavailable, reversible, small-molecule inhibitor of the human epidermal growth factor receptor (HER) family of tyrosine kinases. By targeting HER1 (EGFR), HER2, and HER4, this compound effectively blocks key signaling pathways that are critical for tumor cell proliferation, growth, and survival. This technical guide provides a comprehensive overview of the preclinical data supporting this compound's mechanism of action, presenting quantitative efficacy data, detailed experimental protocols, and visual representations of the molecular pathways and experimental workflows involved in its evaluation.
Introduction
The HER family of receptor tyrosine kinases—comprising EGFR (HER1), HER2, HER3, and HER4—plays a central role in regulating cell growth, survival, and differentiation.[1] The overexpression, mutation, or aberrant activation of these receptors is a well-established driver in numerous malignancies, including breast, gastric, colorectal, and biliary tract cancers, often correlating with aggressive disease and poor prognosis.[2][3] this compound is a pan-HER inhibitor designed to concurrently block signaling from EGFR, HER2, and HER4, offering a broader and potentially more effective anti-tumor strategy compared to single-receptor targeted therapies.[4] This document details the mechanism of this compound and its impact on critical downstream signaling cascades, tumor cell proliferation, and the induction of apoptosis.
Mechanism of Action: Pan-HER Tyrosine Kinase Inhibition
This compound functions as an ATP-competitive inhibitor, binding to the intracellular tyrosine kinase domain of EGFR, HER2, and HER4. This reversible binding prevents receptor autophosphorylation and subsequent activation of downstream signaling pathways.[5] By inhibiting these key receptors, this compound effectively shuts down the pro-survival and proliferative signals they transmit.
Affected Signaling Pathways
The inhibition of HER family receptors by this compound leads to the downregulation of two major downstream signaling cascades: the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway. Both are crucial for cell cycle progression and the inhibition of apoptosis.[3][6]
-
Ras/Raf/MEK/ERK Pathway: This pathway is a primary regulator of cell proliferation. This compound's inhibition of HER receptors prevents the activation of Ras, leading to the sequential deactivation of Raf, MEK, and ERK, ultimately resulting in cell cycle arrest.[4][6]
-
PI3K/Akt Pathway: This pathway is a critical mediator of cell survival, promoting cell growth and inhibiting apoptosis. By blocking HER-mediated activation of PI3K and Akt, this compound reduces the expression of anti-apoptotic proteins like survivin and promotes programmed cell death.[7][8]
The diagram below illustrates this compound's site of action and its effect on these key signaling pathways.
Quantitative Data on this compound's Efficacy
This compound has demonstrated potent activity across a range of cancer cell lines and in vivo models. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) | Reference |
| HER1 (EGFR) | 7 | [7] |
| HER2 | 2 | [7] |
| HER4 | 4 | [7] |
IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines (72h exposure)
| Cell Line | Cancer Type | Key Feature | IC₅₀ (µM) | Reference |
| A431 | Epidermoid Carcinoma | EGFR Overexpression | 0.036 (pEGFR) | [5] |
| BT-474 | Breast Cancer | HER2 Overexpression | 0.043 (pHER2) | [5] |
| MDA-MB-468 | Triple-Negative Breast Cancer | EGFR Overexpression | 1.9 | [4] |
| MDA-MB-453 | Triple-Negative Breast Cancer | HER2 Amplification | 0.07 | [4] |
| KKU-214 | Cholangiocarcinoma | EGFR/HER2 High | 2.13 | [8] |
| KKU-100 | Cholangiocarcinoma | EGFR/HER2 High | 7.91 | [8] |
| N87 | Gastric Cancer | EGFR/HER2 Overexpression | - | [9] |
| HT-29 | Colorectal Cancer | EGFR Expression | - | [9] |
Note: pEGFR/pHER2 IC₅₀ values for A431 and BT-474 refer to inhibition of substrate phosphorylation.
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosing | Outcome | Reference |
| A431 | Epidermoid Carcinoma | 100 mg/kg, BID, p.o. | Significant tumor growth inhibition | [7] |
| BT-474 | Breast Cancer | 200 mg/kg/day, p.o. | 98% tumor growth inhibition | [9] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 100 mg/kg, QD, p.o. | Significant tumor growth suppression | [4] |
BID: twice daily; QD: once daily; p.o.: oral administration.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Proliferation (SRB) Assay
This protocol was adapted from studies on cholangiocarcinoma cell lines.[3]
-
Cell Plating: Seed 2x10³ cells per well in 100 µL of culture medium into 96-well plates and incubate overnight at 37°C and 5% CO₂.
-
Drug Treatment: Treat cells with this compound at desired concentrations (e.g., 0-10 µM). This compound is first dissolved in 100% DMSO, with the final DMSO concentration in culture media kept at 0.5%.
-
Incubation: Incubate plates for 72 hours.
-
Fixation: Fix cells by adding 10% cold trichloroacetic acid and incubating for 1 hour at 4°C.
-
Staining: Stain fixed cells with 0.4% w/v sulforhodamine B (SRB) in 1% v/v acetic acid for 30 minutes.
-
Washing: Wash plates to remove unbound dye.
-
Solubilization: Solubilize the bound SRB stain and measure the absorbance to determine the number of viable cells.
Apoptosis Assay (Annexin V Flow Cytometry)
This protocol is based on the methodology used to assess this compound-induced apoptosis in triple-negative breast cancer cells.[10][11]
-
Cell Treatment: Plate cells (e.g., 2x10⁵ per well in 6-well plates) and treat with various concentrations of this compound or DMSO control for 48-72 hours.
-
Cell Collection: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the collected cells twice with ice-cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., BD Biosciences).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
Western Blotting
This protocol is a generalized procedure based on this compound studies.[3][6]
-
Protein Extraction: After treatment with this compound, lyse cells in NP-40 or RIPA buffer containing a protease inhibitor cocktail.
-
Quantification: Determine protein concentration of the lysates using a BCA protein assay kit.
-
Electrophoresis: Solubilize 40 µg of protein lysate in SDS buffer, boil for 5 minutes, and separate proteins on a 10% polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., against p-EGFR, p-HER2, p-ERK, p-Akt, PARP, β-actin) overnight at 4°C, followed by incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using a chemiluminescence detection system.
In Vivo Xenograft Tumor Model
This protocol was adapted from the evaluation of this compound in a triple-negative breast cancer xenograft model.[4]
-
Cell Implantation: Subcutaneously implant MDA-MB-468 cells into the flanks of nude mice.
-
Tumor Growth: Allow tumors to grow to a size of approximately 200 mm³.
-
Treatment: Orally administer this compound (e.g., 100 mg/kg) or a vehicle control daily.
-
Monitoring: Monitor tumor volume and mouse body weight regularly throughout the study. Tumor volume is calculated using the formula: (Length × Width²) / 2.
-
Endpoint Analysis: At the end of the study, excise tumors for further analysis, such as western blotting or immunohistochemistry, to confirm target engagement and downstream effects.
The workflow for a typical in vivo xenograft study is depicted below.
Conclusion
This compound demonstrates potent and selective inhibitory activity against key members of the HER family, leading to the effective suppression of downstream signaling pathways crucial for tumor cell proliferation and survival. Preclinical data robustly support its ability to inhibit tumor growth and induce apoptosis across a variety of cancer models that are dependent on HER signaling. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further research and development of this compound as a targeted therapy in oncology.
References
- 1. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 2. This compound Downregulates HER/ERK Signaling and Induces Apoptosis in Triple Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound Downregulates HER/ERK Signaling and Induces Apoptosis in Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In vitro and in vivo Anti-Tumor Effects of Pan-HER Inhibitor this compound on Cholangiocarcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. ijbs.com [ijbs.com]
- 11. researchgate.net [researchgate.net]
Varlitinib (ASLAN001): A Technical Overview of its Discovery and Development
Abstract
Varlitinib (ASLAN001) is a potent, oral, reversible, small-molecule pan-HER inhibitor that targets the epidermal growth factor receptor (EGFR/HER1), human epidermal growth factor receptor 2 (HER2), and HER4. This technical guide details the discovery, preclinical, and clinical development history of this compound, with a focus on its mechanism of action, key experimental findings, and the strategic decisions that have shaped its trajectory as a potential therapeutic agent for various solid tumors.
Discovery and Preclinical Development
This compound was developed by ASLAN Pharmaceuticals. The primary therapeutic rationale was to create a potent inhibitor of the HER family of receptor tyrosine kinases, which are frequently overexpressed or mutated in a variety of cancers, leading to uncontrolled cell proliferation and survival.
Mechanism of Action
This compound competitively and reversibly binds to the ATP-binding site in the intracellular kinase domain of HER1, HER2, and HER4. This inhibition blocks downstream signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways, which are critical for cell growth, differentiation, and survival.
Figure 1: this compound's Mechanism of Action on the HER Signaling Pathways.
In Vitro Studies
This compound demonstrated potent inhibitory activity against various cancer cell lines with HER family amplification or mutations.
| Cell Line | Cancer Type | Target | IC50 (nM) |
| NCI-N87 | Gastric Cancer | HER2 amplified | 9 |
| BT-474 | Breast Cancer | HER2 amplified | 8 |
| Calu-3 | Lung Cancer | HER2 amplified | 21 |
| SK-OV-3 | Ovarian Cancer | HER2 amplified | 28 |
| A431 | Skin Cancer | EGFR overexpressed | 108 |
In Vivo Studies
In xenograft models using human tumor cell lines, this compound showed significant dose-dependent tumor growth inhibition.
| Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition (%) |
| NCI-N87 | Gastric Cancer | 100 mg/kg, daily | 98 |
| BT-474 | Breast Cancer | 100 mg/kg, daily | 95 |
| Calu-3 | Lung Cancer | 100 mg/kg, daily | 85 |
Data represents examples from preclinical studies.
Clinical Development
This compound has been investigated in numerous clinical trials across a range of solid tumors, both as a monotherapy and in combination with other agents.
Figure 2: The Development Pipeline of this compound.
Phase I Trials
Initial Phase I studies established the safety, tolerability, maximum tolerated dose (MTD), and pharmacokinetic (PK) profile of this compound in patients with advanced solid tumors. The MTD was determined to be 400 mg twice daily.
Phase II Trials
This compound has been evaluated in multiple Phase II trials for various cancer types.
| Trial Name / NCT | Cancer Type | Treatment Arm | Key Efficacy Metric | Result |
| TreeTopp (NCT03093870) | Biliary Tract Cancer | This compound + Capecitabine | Overall Response Rate (ORR) | 12.7% |
| - | Gastric Cancer | This compound + mFOLFOX6 | ORR | 52% |
| - | Breast Cancer (HER2+) | This compound Monotherapy | ORR | 24% |
Results are based on reported data from clinical trials.
Phase III Trials
A pivotal Phase III trial, TreeTopp (NCT03093870), evaluated this compound in combination with capecitabine as a second-line treatment for patients with advanced biliary tract cancer. The study did not meet its primary endpoint of a statistically significant improvement in overall survival compared to placebo plus capecitabine.
Experimental Protocols
In Vitro Kinase Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against HER family kinases.
-
Methodology: Recombinant human EGFR, HER2, and HER4 kinase domains were used. The kinase reaction was initiated by adding ATP. The activity was measured using a fluorescence-based assay that detects the amount of phosphorylated substrate. This compound was added at varying concentrations to determine the IC50 values.
Cell Proliferation Assays
-
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
-
Methodology: Tumor cell lines (e.g., NCI-N87, BT-474) were seeded in 96-well plates. After 24 hours, cells were treated with a range of this compound concentrations for 72 hours. Cell viability was assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Cell Implantation: Human tumor cells (e.g., NCI-N87) were subcutaneously injected into immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice were randomized into vehicle control and treatment groups. This compound was administered orally, typically once daily.
-
Monitoring: Tumor volume and body weight were measured regularly (e.g., twice weekly).
-
Endpoint: The study was concluded when tumors in the control group reached a predetermined size. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Figure 3: General Workflow for In Vivo Xenograft Efficacy Studies.
Conclusion
This compound is a well-characterized pan-HER inhibitor that has demonstrated potent preclinical activity and clinical responses in certain patient populations. While it did not meet its primary endpoint in the pivotal Phase III trial for biliary tract cancer, the development history of this compound provides valuable insights into the therapeutic potential and challenges of targeting the HER pathway in various malignancies. Further investigation may focus on identifying predictive biomarkers to enrich for patient populations most likely to respond to this compound therapy.
Methodological & Application
Protocol for Varlitinib In Vitro Cell Proliferation Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Varlitinib (also known as ASLAN001 or ARRY-334543) is a potent, orally bioavailable, reversible, small molecule inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases.[1][2][3][4] It selectively targets EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4), which are often overexpressed or mutated in various cancers, leading to uncontrolled cell growth and survival.[2][5] By inhibiting the kinase activity of these receptors, this compound effectively blocks downstream signaling pathways, primarily the RAS/RAF/MEK/ERK and PI3K/Akt pathways, thereby impeding cancer cell proliferation and inducing apoptosis.[2][6][7] This document provides a detailed protocol for assessing the in vitro efficacy of this compound in cancer cell lines using a cell proliferation assay.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of EGFR and HER2.[8] This prevents autophosphorylation and activation of the receptors, which in turn inhibits the downstream signaling cascades that are crucial for cell proliferation, survival, differentiation, and migration.[2][4][7] The dual inhibition of both EGFR and HER2 may offer enhanced therapeutic efficacy compared to agents that target only one of these receptors.[4]
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | IC50 (Enzymatic/Phosphorylation) | IC50 (Cell Proliferation) | Reference |
| A431 | Epidermoid Carcinoma | 36 nM (pErbB-1) | - | [8] |
| BT-474 | Breast Carcinoma | 43 nM (pErbB-2) | - | [8] |
| HCC1937 | Breast Cancer | - | 20 µM | [5] |
| HCC70 | Breast Cancer | - | 10 µM | [5] |
| Hs-578T | Breast Cancer | - | 10 µM | [5] |
| KKU-214 | Cholangiocarcinoma | - | 4.83 ± 0.35 µM | [7] |
| KKU-213 | Cholangiocarcinoma | - | 5.10 ± 0.44 µM | [7] |
| KKU-156 | Cholangiocarcinoma | - | 4.5 ± 0.52 µM | [7] |
| KKU-100 | Cholangiocarcinoma | - | 7.68 ± 0.39 µM | [7] |
| MMNK-1 | Immortalized Cholangiocyte | - | 9.13 ± 1.42 µM | [7] |
| HER1 (EGFR) | Cell-free assay | 7 nM | - | [5] |
| HER2 (ErbB2) | Cell-free assay | 2 nM | - | [5] |
| HER4 (ErbB4) | Cell-free assay | 4 nM | - | [5] |
Experimental Protocols
This section details a generalized protocol for determining the effect of this compound on cancer cell proliferation using a Sulforhodamine B (SRB) or MTT assay. The principles are similar, with the final detection method being the primary difference.
Protocol: In Vitro Cell Proliferation Assay (SRB Method)
1. Materials
-
Cancer cell line of interest (e.g., KKU-214, BT-474)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
This compound (ARRY-334543)
-
Dimethyl sulfoxide (DMSO), sterile
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Trichloroacetic acid (TCA), 10% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader (510 nm absorbance)
2. Procedure
2.1. Cell Seeding
- Harvest and count cells from routine culture.
- Seed 2 x 10³ cells in 100 µL of complete growth medium per well into a 96-well plate.[7]
- Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]
2.2. This compound Preparation and Treatment
- Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
- On the day of treatment, prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.[7] A vehicle control (medium with the same percentage of DMSO) must be included.
- Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or the vehicle control.
- Incubate the plates for 72 hours at 37°C and 5% CO2.[7]
2.3. Cell Fixation and Staining
- After incubation, gently add 50 µL of cold 10% (w/v) TCA to each well (final concentration 5%) and incubate for 1 hour at 4°C to fix the cells.[7]
- Wash the plates five times with slow-running tap water and allow them to air dry completely.
- Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.[7]
- Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
- Allow the plates to air dry completely.
2.4. Measurement and Data Analysis
- Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
- Shake the plates for 5-10 minutes on a mechanical shaker.
- Read the absorbance at 510 nm using a microplate reader.
- Calculate the percentage of cell growth inhibition using the following formula:
- % Inhibition = 100 - [ (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 ]
- Plot the percentage of inhibition against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
Mandatory Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is this compound Ditosylate used for? [synapse.patsnap.com]
- 3. This compound | C22H19ClN6O2S | CID 42642648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Downregulates HER/ERK Signaling and Induces Apoptosis in Triple Negative Breast Cancer Cells [mdpi.com]
- 7. scienceopen.com [scienceopen.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for the Use of Varlitinib in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Varlitinib (also known as ASLAN001 or ARRY-334543) is a potent, orally bioavailable, reversible small molecule inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases.[1][2][3] It selectively targets EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4) with high affinity, leading to the suppression of tumor cell proliferation and the induction of apoptosis.[4][5][6][7] By binding to the ATP-binding site of these receptors, this compound prevents their phosphorylation and subsequent activation of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK and PI3K/Akt pathways.[6][8] These pathways are crucial for cell growth, survival, and differentiation, and their dysregulation is a hallmark of many cancers.[6][8]
This compound has demonstrated significant anti-tumor activity in preclinical xenograft models of various human cancers, including breast, gastric, colorectal, and non-small cell lung cancer.[9] This document provides detailed application notes and protocols for the use of this compound in a mouse xenograft model, intended to guide researchers in designing and executing their in vivo efficacy studies.
Mechanism of Action: this compound Signaling Pathway Inhibition
This compound exerts its anti-tumor effects by inhibiting the phosphorylation of HER-family receptors, thereby blocking downstream signaling cascades that promote cancer cell proliferation and survival.
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 3. researchgate.net [researchgate.net]
- 4. research.fsu.edu [research.fsu.edu]
- 5. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 6. researchgate.net [researchgate.net]
- 7. scienceopen.com [scienceopen.com]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. medchemexpress.com [medchemexpress.com]
Preparation and solubility of Varlitinib for laboratory experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Varlitinib (also known as ARRY-334543) is a potent and reversible small molecule inhibitor of the epidermal growth factor receptor (EGFR/ErbB1) and human epidermal growth factor receptor 2 (HER2/ErbB2).[1] As a key compound in cancer research, particularly for tumors overexpressing EGFR and HER2, standardized laboratory protocols for its preparation and handling are crucial for reproducible experimental outcomes.[1][2] This document provides detailed application notes and protocols for the solubilization and preparation of this compound for both in vitro and in vivo studies, ensuring researchers can accurately prepare the compound for their specific experimental needs.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₉ClN₆O₂S | [1][3] |
| Molecular Weight | 466.94 g/mol | [1][4] |
| CAS Number | 845272-21-1 | [1][3] |
| Appearance | Off-white to yellow solid | [5] |
Solubility Data
This compound exhibits limited solubility in aqueous solutions but is soluble in several organic solvents. The following table summarizes the solubility of this compound in various solvents at 25°C. It is important to note that using fresh, anhydrous solvents is crucial, as moisture can reduce the solubility of this compound, especially in DMSO.[4]
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 6 - 93 | 12.84 - 199.16 | Moisture-absorbing; use fresh DMSO.[1][4] Warming and sonication may be required.[5] |
| DMF | 5 | ~10.7 | |
| Ethanol | 0.5 | ~1.07 | Insoluble to slightly soluble.[1][3] |
| Water | Insoluble (0.0047) | Insoluble | [1][6] |
| PBS (pH 7.2) | Partially soluble | [3] |
Experimental Protocols
Preparation of this compound Stock Solutions for In Vitro Experiments
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted to working concentrations for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly for several minutes to facilitate dissolution.
-
If necessary, sonicate the solution in a water bath or warm gently to 60°C to ensure complete solubilization.[5]
-
Once fully dissolved, the stock solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term stability.[5]
Workflow for preparing this compound stock solutions.
Preparation of Working Solutions for Cell Culture
Procedure:
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Serially dilute the stock solution with cell culture medium to the desired final working concentrations.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Use the prepared working solutions immediately for treating cells.
Preparation of this compound Formulations for In Vivo Oral Administration
This compound is orally bioavailable and can be formulated as a suspension for administration to animal models.[2] Two common formulation methods are provided below.
a) Carboxymethylcellulose-Sodium (CMC-Na) Suspension
Materials:
-
This compound powder
-
Carboxymethylcellulose-sodium (CMC-Na) solution (e.g., 0.5% w/v in sterile water)
-
Mortar and pestle or homogenizer
-
Sterile tubes
Procedure:
-
Weigh the required amount of this compound powder.
-
Add a small volume of the CMC-Na solution to the powder and triturate to form a smooth paste.
-
Gradually add the remaining CMC-Na solution while continuously mixing to achieve a homogeneous suspension.[1]
-
For example, to prepare a 5 mg/mL suspension, add 5 mg of this compound to 1 mL of CMC-Na solution and mix thoroughly.[1]
-
Administer the freshly prepared suspension orally to the animals.
b) PEG300/Tween-80/Water Formulation
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Sterile water (ddH₂O)
-
Sterile tubes
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 47 mg/mL).[4]
-
In a sterile tube, combine 50 µL of the this compound DMSO stock with 400 µL of PEG300 and mix until clear.[4]
-
Add 50 µL of Tween-80 to the mixture and mix until clear.[4]
-
Add 500 µL of sterile water to bring the final volume to 1 mL.[4]
-
The final solution should be used immediately for oral administration.[4]
Mechanism of Action: this compound Signaling Pathway Inhibition
This compound exerts its anti-tumor effects by inhibiting the tyrosine kinase activity of EGFR (HER1) and HER2.[1] This inhibition blocks downstream signaling pathways, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt pathways, which are critical for cell proliferation, survival, and differentiation.[4][7] By blocking these pathways, this compound can induce apoptosis and inhibit tumor growth in cancer cells that overexpress these receptors.[2][3]
This compound inhibits EGFR/HER2 signaling pathways.
Safety Precautions
This compound is a potent compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All preparation steps should be conducted in a well-ventilated area or a chemical fume hood. Dispose of waste according to institutional guidelines for chemical waste.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C22H19ClN6O2S | CID 42642648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound | HER | TargetMol [targetmol.com]
Application Notes and Protocols for Varlitinib Administration in Preclinical Research
Introduction
Varlitinib (also known as ASLAN001 or ARRY-334543) is a potent, orally bioavailable, reversible small-molecule inhibitor of the human epidermal growth factor receptor (HER) family, specifically targeting EGFR (HER1), HER2, and HER4.[1][2][3][4] Overexpression or mutation of these receptors is common in various cancers, leading to the continuous activation of downstream signaling pathways that drive uncontrolled cell proliferation and survival.[1] this compound binds to the ATP-binding site of the receptor's tyrosine kinase domain, preventing phosphorylation and subsequent activation.[1] This action effectively blocks critical signaling cascades like the PI3K/AKT and MAPK pathways, thereby inhibiting tumor growth and inducing apoptosis.[1][5] Preclinical studies have demonstrated significant anti-tumor activity in models of breast, gastric, colorectal, lung, and biliary tract cancers.[1][2][3]
Mechanism of Action: Pan-HER Signaling Inhibition
This compound exerts its anti-cancer effects by broadly inhibiting the HER family of receptor tyrosine kinases. Upon ligand binding, these receptors dimerize and auto-phosphorylate, triggering downstream pathways crucial for cell growth and survival. This compound's inhibition of EGFR, HER2, and HER4 blocks these initial activation steps. This leads to the downregulation of the PI3K/Akt and Ras/MAPK signaling cascades, which are central to cancer cell proliferation, survival, and differentiation.[1][5][6]
Application Notes
This compound is primarily administered orally in preclinical models, consistent with its high oral bioavailability.[2] However, formulations for intraperitoneal injection have also been described, offering an alternative route for specific experimental designs.
Preclinical Administration Routes & Efficacy
The following tables summarize quantitative data from key preclinical studies, detailing the administration routes, dosing schedules, and observed anti-tumor efficacy of this compound in various cancer xenograft models.
Table 1: Oral Administration of this compound in Murine Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dose & Schedule | Duration | Key Outcomes & Efficacy |
| Epidermal Carcinoma | A431 | Murine Xenograft | 25, 50, 100 mg/kg, BID | 21 Days | Significant dose-related tumor growth inhibition (TGI). Complete tumor regression at 100 mg/kg.[6] |
| Cholangiocarcinoma | KKU-214 | Athymic BALB/c Nude Mice | 25, 50, 100 mg/kg, QD | 15 Days | Significant TGI at 50 and 100 mg/kg. No significant effect at 25 mg/kg. No noticeable toxicity.[7] |
| Triple-Negative Breast Cancer | MDA-MB-468 | Xenograft Mouse Model | Not Specified | Not Specified | Suppressed tumor growth.[3] |
| NSCLC (wild-type EGFR) | A549, Calu-3, H292 | Murine Xenograft | Not Specified | Not Specified | Demonstrated TGI and tumor regression.[4] |
| NSCLC (mutant EGFR) | H1650 (exon 19 del) | Murine Xenograft | Not Specified | Not Specified | Showed significant TGI, with 2 of 8 animals showing tumor regressions.[4] |
QD: Once daily; BID: Twice daily.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol provides methods for preparing this compound for both oral and intraperitoneal administration based on common preclinical practices.
A. Preparation of this compound Suspension for Oral (PO) or Intraperitoneal (IP) Injection [6]
-
Objective: To prepare a homogenous suspension of this compound suitable for PO or IP administration.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Captisol® (Sulfobutylether-β-cyclodextrin, SBE-β-CD)
-
Sterile Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20.8 mg/mL). Ensure the powder is completely dissolved. This stock solution can be stored at appropriate conditions (e.g., -20°C) for short periods.
-
Prepare Vehicle: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. To do this, dissolve 2 g of SBE-β-CD powder in 10 mL of saline. Mix until the solution is completely clear. This vehicle can be stored at 4°C for up to one week.
-
Prepare Working Solution (Freshly Prepared): On the day of administration, prepare the final working solution. For example, to make 1 mL of a 2.08 mg/mL working solution, add 100 µL of the 20.8 mg/mL this compound stock solution to 900 µL of the 20% SBE-β-CD vehicle.
-
Final Mix: Vortex the solution thoroughly to ensure a uniform suspension before administration.
-
B. Preparation of this compound Solution for Oral Gavage [7]
-
Objective: To prepare a this compound solution using an alternative vehicle for oral gavage.
-
Materials:
-
This compound powder
-
N-Methyl-2-pyrrolidone (NMP)
-
Polyethylene glycol (PEG), e.g., PEG300 or PEG400
-
-
Procedure:
-
Prepare Vehicle: Prepare the vehicle by mixing NMP and PEG in a 1:9 volumetric ratio.
-
Prepare Dosing Solution: Weigh the required amount of this compound powder and dissolve it in the prepared vehicle to achieve the desired final concentration (e.g., 2.5, 5, or 10 mg/mL for dosing at 10 mL/kg body weight).
-
Final Mix: Ensure the compound is completely dissolved. Use gentle warming or sonication if necessary to aid dissolution.
-
Protocol 2: General Methodology for a Xenograft Tumor Model Study
This protocol outlines a typical workflow for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft model.
-
Objective: To assess the anti-tumor activity of this compound in an established tumor model.
-
Procedure:
-
Cell Culture: Culture the selected cancer cell line (e.g., A431, KKU-214) under standard conditions.
-
Animal Acclimatization: Acclimatize immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old) for at least one week before the experiment.
-
Tumor Implantation: Harvest cancer cells during their logarithmic growth phase. Resuspend the cells in a suitable medium (e.g., sterile PBS or Matrigel mixture) and subcutaneously inject them into the flank of each mouse (typically 1-5 x 10^6 cells per mouse).
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
Drug Administration:
-
Prepare the this compound dosing solution/suspension and the vehicle control as described in Protocol 1.
-
Administer this compound or vehicle to the respective groups via the chosen route (e.g., oral gavage) according to the specified dose and schedule (e.g., 50 mg/kg, once daily).
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Observe the animals for any signs of toxicity or adverse effects.
-
-
Endpoint and Analysis:
-
Continue the treatment for the planned duration (e.g., 15-21 days) or until tumors in the control group reach a pre-defined endpoint size.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Weigh the tumors and process them for further analysis (e.g., histopathology, Western blot, metabolomics).
-
-
Data Evaluation: Calculate tumor growth inhibition (TGI) and perform statistical analysis to compare treatment groups with the control group.
-
References
Application of Varlitinib in Cholangiocarcinoma Cell Line Research
Application Notes and Protocols for Researchers
Introduction
Varlitinib (ASLAN001) is a potent, orally administered, reversible small molecule pan-HER inhibitor that targets epidermal growth factor receptor (EGFR/HER1), HER2, and HER4.[1] The human epidermal growth factor receptor (HER) family of receptor tyrosine kinases plays a crucial role in regulating cell proliferation, survival, and differentiation.[2] Overexpression and activation of these receptors, particularly EGFR and HER2, have been identified in cholangiocarcinoma (CCA), a highly aggressive malignancy of the bile duct, making them promising therapeutic targets.[2] Preclinical studies have demonstrated that this compound can inhibit proliferation, enhance apoptosis in cholangiocarcinoma cell lines, and suppress tumor growth in xenograft models, highlighting its potential as a therapeutic agent against this cancer.[3][4]
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the phosphorylation of HER family receptors, thereby blocking downstream signaling pathways critical for cancer cell growth and survival.[1] In CCA cells with elevated EGFR and HER2 expression, this compound treatment leads to the suppression of key signaling cascades, including the PI3K/Akt and MAPK/Erk1/2 pathways.[2] This inhibition disrupts essential cellular processes, leading to cell cycle arrest, reduced proliferation, and induction of apoptosis.[2][5] In cell lines showing poor response, such as those with certain KRAS mutations, the combination of this compound with a PI3K inhibitor like BKM-120 has been shown to overcome resistance by more effectively suppressing Akt activation.[2]
Caption: this compound inhibits EGFR, HER2, and HER4, blocking downstream PI3K/Akt and MAPK/Erk pathways.
Data Presentation
In Vitro Efficacy of this compound on CCA Cell Lines
The cytotoxic effects of this compound were evaluated across several CCA cell lines. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of treatment.
| Cell Line | EGFR/HER2 Expression | IC50 (µM) after 72h | Notes |
| KKU-214 | High | 4.0 ± 0.5 | Sensitive to this compound |
| KKU-100 | High | 11.2 ± 0.8 | Poor response, KRAS G12D mutation |
| KKU-213 | Low | 13.1 ± 1.1 | |
| KKU-156 | Low | 14.5 ± 1.2 | |
| MMNK-1 | Low | 20.1 ± 2.5 | Immortalized cholangiocyte (Control) |
Data sourced from a study by Dokduang et al., which demonstrated this compound's ability to suppress CCA cell growth in the micromolar range, particularly in cells with high EGFR and HER2 expression.[2][6]
Effects on Cell Proliferation and Survival (72h Treatment)
This compound's impact on key cellular processes was assessed in two representative cell lines, the sensitive KKU-214 and the less responsive KKU-100.
| Assay | Cell Line | 5 µM this compound | 10 µM this compound |
| Colony Formation | KKU-214 | Significant Inhibition | Strong Inhibition |
| KKU-100 | No Significant Effect | Significant Inhibition | |
| Cell Cycle | KKU-214 | G1 Arrest | Strong G1 Arrest |
| KKU-100 | No Significant Effect | G1 Arrest | |
| Apoptosis | KKU-214 | Significant Induction | Strong Induction |
| KKU-100 | No Apoptotic Induction | No Apoptotic Induction |
This compound was shown to inhibit colony formation and induce G1 phase cell cycle arrest.[5] Apoptotic induction was observed in the sensitive KKU-214 cell line but not in the KKU-100 line, suggesting a different mechanism of resistance.[2][5]
Combination Therapy in this compound-Resistant Cells
The combination of this compound with the PI3K inhibitor BKM-120 was tested in the KKU-100 cell line, which shows resistance to this compound monotherapy.
| Treatment (72h) | Effect on KKU-100 Cell Growth |
| This compound (10 µM) | Moderate Inhibition |
| BKM-120 (2 nM) | Moderate Inhibition |
| This compound + BKM-120 | Significant Synergistic Inhibition |
The combination of this compound with a PI3K inhibitor can overcome the poor susceptibility of CCA cells with KRAS mutations by effectively decreasing Akt activation.[2][6]
Experimental Protocols & Workflow
The following are detailed protocols for key experiments used to assess the efficacy of this compound in CCA cell lines.
Caption: General experimental workflow for evaluating this compound's efficacy in CCA cell lines.
Protocol 1: Cell Viability (Sulforhodamine B - SRB Assay)
This assay determines the cytotoxic effects of this compound by measuring cell density based on the measurement of cellular protein content.
-
Cell Seeding: Seed 2 x 10³ cells per well in 100 µL of culture medium into a 96-well plate and incubate overnight (37°C, 5% CO₂).[5]
-
Drug Treatment: Treat cells with designated concentrations of this compound (e.g., 0-25 µM). This compound should be dissolved in DMSO, with the final DMSO concentration in the media kept below 0.5%. Incubate for 24, 48, or 72 hours.[5]
-
Cell Fixation: Fix the cells by adding 10% cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[5]
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.[5]
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
-
Cell Seeding & Treatment: Seed 2.5 x 10⁵ cells in a 10 cm dish, culture overnight, and then treat with the desired concentrations of this compound (e.g., 2.5, 5, 10 µM) for 72 hours.[5]
-
Cell Harvesting: Harvest the cells (including supernatant) by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.
Protocol 3: Western Blot Analysis
This protocol is used to detect changes in the expression and phosphorylation levels of proteins in the HER signaling pathway.
-
Cell Seeding & Treatment: Seed 4 x 10⁵ cells in a 10 cm dish, culture overnight, and then treat with this compound (e.g., 2.5, 5, 10 µM) for 24 hours.[5]
-
EGF Stimulation (Optional): To observe inhibition of receptor activation, starve cells in serum-free media before this compound treatment, then stimulate with 100 ng/mL of EGF for 30 minutes prior to lysis.[2]
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-p-HER2, anti-p-Akt, anti-p-Erk1/2, and total protein counterparts) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound plus capecitabine in second-line advanced biliary tract cancer: a randomized, phase II study (TreeTopp) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. In vitro and in vivo Anti-Tumor Effects of Pan-HER Inhibitor this compound on Cholangiocarcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Varlitinib in Gastric Cancer Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Varlitinib (ASLAN001) is a potent, orally available, reversible small-molecule pan-HER inhibitor that targets epidermal growth factor receptor (EGFR/HER1), human epidermal growth factor receptor 2 (HER2), and HER4.[1][2] The HER family of receptor tyrosine kinases plays a critical role in cell proliferation, differentiation, and survival, and their dysregulation is implicated in the pathogenesis of various cancers, including gastric cancer.[1] Preclinical studies have demonstrated that this compound effectively inhibits HER family signaling, leading to the suppression of downstream pathways such as PI3K/AKT and MAPK, and has shown anti-tumor activity in various cancer models.[1][3] This document provides a summary of the available preclinical data on this compound in gastric cancer models and detailed protocols for key experimental procedures.
Data Presentation
In Vitro Efficacy of this compound
Table 1: Representative IC50 Values of Pan-HER Inhibitors in Gastric Cancer Cell Lines
| Cell Line | HER2 Status | Afatinib IC50 (nmol/L) | Neratinib IC50 (nmol/L) |
|---|---|---|---|
| NCI-N87 | Amplified | 0.7 - 39.5 | <0.15 - 63.8 |
| SNU-216 | Amplified | 0.7 - 39.5 | <0.15 - 63.8 |
| GCIY | Amplified | 0.7 - 39.5 | <0.15 - 63.8 |
| NUGC4 | Amplified | 0.7 - 39.5 | <0.15 - 63.8 |
| MKN7 | Amplified | >100 | >100 |
(Data for Afatinib and Neratinib are sourced from a study on pan-HER inhibitors in HER2-positive gastric cancer and are intended to be representative of the activity of this class of drugs.[4])
In Vivo Efficacy of this compound
Preclinical studies in patient-derived xenograft (PDX) models of gastric cancer have been referenced, indicating potent anti-tumor efficacy.[1] While specific tumor growth inhibition data from these gastric cancer PDX studies are not publicly detailed, data from a hepatocellular carcinoma PDX model provides a strong indication of this compound's in vivo potential.
Table 2: Representative In Vivo Efficacy of this compound in a Patient-Derived Xenograft (PDX) Model
| Model | Treatment | Dosage | Tumor Growth Inhibition | Observations |
|---|---|---|---|---|
| Hepatocellular Carcinoma PDX (HCC29-0909A) | This compound | 100 mg/kg BID | Complete tumor regression | Well tolerated at all dose levels.[5] |
(This data is from a hepatocellular carcinoma model and serves as a surrogate to illustrate the potential in vivo efficacy of this compound.[5])
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the phosphorylation of HER-family receptors, thereby blocking downstream signaling cascades crucial for cancer cell growth and survival.
Caption: this compound inhibits HER family receptors, blocking PI3K/AKT and MAPK pathways.
Experimental Workflow for Preclinical Evaluation
A typical workflow for assessing the preclinical efficacy of this compound in gastric cancer models involves in vitro cell-based assays followed by in vivo studies in xenograft models.
Caption: Workflow for preclinical evaluation of this compound in gastric cancer.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on gastric cancer cell lines.
Materials:
-
Gastric cancer cell lines (e.g., NCI-N87, SNU-216)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed gastric cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis
This protocol is to assess the effect of this compound on the phosphorylation of HER family receptors and downstream signaling proteins.
Materials:
-
Gastric cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate gastric cancer cells and treat with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Lyse the cells with lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 3: Patient-Derived Xenograft (PDX) Model Study
This protocol describes the establishment and use of gastric cancer PDX models to evaluate the in vivo efficacy of this compound.
Materials:
-
Freshly resected human gastric tumor tissue
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
Surgical tools
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Calipers
-
Anesthesia
Procedure:
-
Establishment of PDX Model:
-
Obtain fresh tumor tissue from gastric cancer patients under sterile conditions.[6]
-
Mechanically mince the tumor tissue into small fragments (approximately 3x3x3 mm).[6]
-
Anesthetize the immunodeficient mice.
-
Subcutaneously implant one tumor fragment into the flank of each mouse.[6] Matrigel can be co-injected to improve engraftment rates.
-
Monitor the mice for tumor growth.
-
Once tumors reach a volume of approximately 1000-1500 mm³, passage the tumors to a new cohort of mice for expansion.
-
-
This compound Efficacy Study:
-
Once tumors in the experimental cohort reach a volume of 100-150 mm³, randomize the mice into treatment and control groups.[5]
-
Administer this compound (e.g., 100 mg/kg) or vehicle control to the respective groups via oral gavage twice daily (BID).[5]
-
Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[5]
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, and Western blot for target engagement).
-
Conclusion
This compound has demonstrated a clear mechanism of action through the inhibition of the HER family of receptors and has shown potent anti-tumor activity in preclinical cancer models. The protocols outlined in this document provide a framework for researchers to further investigate the therapeutic potential of this compound in gastric cancer. Further studies are warranted to establish a comprehensive profile of this compound's efficacy across a diverse range of gastric cancer subtypes and to identify predictive biomarkers for patient stratification in clinical settings.
References
- 1. This compound and Paclitaxel for EGFR/HER2 Co-expressing Advanced Gastric Cancer: A Multicenter Phase Ib/II Study (K-MASTER-13) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase Ib Dose-Finding Study of this compound Combined with Weekly Paclitaxel With or Without Carboplatin ± Trastuzumab in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor activity of pan‐HER inhibitors in HER2‐positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Establishment of a Patient-derived Xenograft for Development of Personalized HER2-targeting Therapy in Gastric Cancer | Anticancer Research [ar.iiarjournals.org]
Application Notes and Protocols: In Vitro Combination of Varlitinib with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Varlitinib (ASLAN001) is a potent, orally bioavailable, reversible small-molecule pan-HER inhibitor that targets epidermal growth factor receptor (EGFR/HER1), human epidermal growth factor receptor 2 (HER2), and HER4.[1][2] By inhibiting these key receptor tyrosine kinases, this compound disrupts downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[3][4] Overexpression or mutation of HER family receptors is a common feature in various cancers, making them attractive targets for therapeutic intervention.[4] Combining this compound with traditional chemotherapy agents represents a promising strategy to enhance anti-tumor efficacy, overcome drug resistance, and potentially reduce dosages to minimize toxicity.
These application notes provide a comprehensive overview of the in vitro evaluation of this compound in combination with standard chemotherapy agents: cisplatin, gemcitabine, and paclitaxel. Detailed protocols for key experimental assays are provided to guide researchers in assessing the synergistic, additive, or antagonistic effects of these drug combinations.
Data Presentation
The following tables summarize the quantitative data on the in vitro effects of this compound and other pan-HER inhibitors, alone and in combination with chemotherapy agents.
Note: Specific in vitro quantitative data for this compound in combination with cisplatin, gemcitabine, and paclitaxel is limited in the public domain. Therefore, representative data from studies on other pan-HER inhibitors (Lapatinib, Afatinib, and Neratinib) are included to provide an illustrative example of the expected synergistic effects. This is clearly indicated in the tables.
Table 1: Cell Viability (IC50) Data for this compound and Chemotherapy Agents
| Cell Line | Drug | IC50 (µM) | Reference |
| KKU-214 (Cholangiocarcinoma) | This compound | 4.83 ± 0.35 | [5] |
| KKU-100 (Cholangiocarcinoma) | This compound | 7.68 ± 0.39 | [5] |
| A2780-cis (Cisplatin-Resistant Ovarian Cancer) | This compound + Cisplatin | Synergistic reduction in cell viability observed | [6] |
| A549 (Lung Cancer) | Cisplatin | 7.49 ± 0.16 (48h) | [7] |
| MiaPaCa-2 (Pancreatic Cancer) | Gemcitabine | ~0.25 | [8] |
| MDA-MB-231 (Breast Cancer) | Paclitaxel | 0.3 | [9] |
Table 2: Combination Index (CI) Data for Pan-HER Inhibitors and Chemotherapy
| Cell Line | Pan-HER Inhibitor | Chemotherapy Agent | Combination Index (CI) | Interpretation | Reference |
| FRH-0201 (Cholangiocarcinoma) | Lapatinib | Gemcitabine | < 1 | Synergy | [4] |
| CC6062 (Cholangiocarcinoma) | Lapatinib | Gemcitabine | < 1 | Synergy | [4] |
| Cal27 (Head and Neck Squamous Cell Carcinoma) | Afatinib (at IC20) | Cisplatin (at IC20) | Not explicitly stated, but combination showed significant antiproliferative effect | Synergy | [10] |
| SQD9 (Head and Neck Squamous Cell Carcinoma) | Afatinib (at IC20) | Cisplatin (at IC20) | Not explicitly stated, but combination showed significant antiproliferative effect | Synergy | [10] |
CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 3: Apoptosis and Cell Cycle Data for Pan-HER Inhibitors and Chemotherapy Combinations
| Cell Line | Treatment | Apoptosis (% of cells) | Cell Cycle Arrest | Reference |
| KKU-214 (Cholangiocarcinoma) | This compound (10 µM) | Significant increase in early and late apoptosis | - | [5] |
| FRH-0201 (Cholangiocarcinoma) | Lapatinib + Gemcitabine | Significantly increased vs. single agents | G1 phase | [4] |
| A549 (NSCLC) | Gemcitabine + Sorafenib (as a combination example) | Significantly induced | G2/M phase | [11] |
| C6 (Glioma) | Paclitaxel (0.75 µg/ml) | - | G2/M phase (41%) | [12] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and chemotherapy agents, alone and in combination.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and chemotherapy agents (Cisplatin, Gemcitabine, Paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the chemotherapy agent in culture medium. For combination studies, a fixed-ratio or checkerboard pattern of dilutions should be prepared.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%). For combination studies, calculate the Combination Index (CI) using software like CompuSyn.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following drug treatment.
Materials:
-
Cancer cell lines
-
This compound and chemotherapy agents
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound, the chemotherapy agent, or the combination at predetermined concentrations for 24-48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after drug treatment.
Materials:
-
Cancer cell lines
-
This compound and chemotherapy agents
-
6-well plates
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the drugs as described for the apoptosis assay.
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and fix them by adding dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Mandatory Visualizations
References
- 1. Study Evaluating Neratinib Plus Paclitaxel VS Trastuzumab Plus Paclitaxel In ErbB-2 Positive Advanced Breast Cancer | MedPath [trial.medpath.com]
- 2. This compound and Paclitaxel for EGFR/HER2 Co-expressing Advanced Gastric Cancer: A Multicenter Phase Ib/II Study (K-MASTER-13) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I and pharmacological trial of lapatinib in combination with gemcitabine in patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lapatinib Suppresses HER2-Overexpressed Cholangiocarcinoma and Overcomes ABCB1– Mediated Gemcitabine Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. A multicenter, phase Ib/2 study of this compound plus gemcitabine and cisp [beta.m3india.in]
- 10. Appropriate Sequence for Afatinib and Cisplatin Combination Improves Anticancer Activity in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. boehringerone.com [boehringerone.com]
- 12. Timed, sequential administration of paclitaxel improves its cytotoxic effectiveness in a cell culture model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of HER Phosphorylation After Varlitinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Epidermal Growth Factor Receptor (HER) family, comprising HER1 (EGFR), HER2, HER3, and HER4, are receptor tyrosine kinases that play a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of HER signaling, often through receptor overexpression or mutation, is a key driver in the pathogenesis of several cancers.[3] Varlitinib (ASLAN001) is a potent, orally administered small-molecule inhibitor that targets the tyrosine kinase activity of HER1, HER2, and HER4.[4][5] By inhibiting the phosphorylation and subsequent activation of these receptors, this compound can disrupt downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways, leading to anti-tumor effects.[1][2][5]
Western blotting is a fundamental technique to elucidate the mechanism of action of kinase inhibitors like this compound.[6] This method allows for the specific detection and quantification of the phosphorylated (activated) forms of HER family proteins in cancer cells before and after drug treatment. A reduction in the levels of phosphorylated HER proteins following this compound treatment provides direct evidence of target engagement and inhibition.[1] This application note provides a detailed protocol for assessing the inhibitory effect of this compound on HER phosphorylation in cancer cell lines using Western blot analysis.
Data Presentation
Table 1: Quantitative Analysis of HER Family Phosphorylation Following this compound Treatment in a HER2-Overexpressing Cell Line (e.g., SK-BR-3)
| Treatment Group | p-HER1 (Y1173) (Normalized Intensity) | p-HER2 (Y1221/1222) (Normalized Intensity) | p-HER3 (Y1289) (Normalized Intensity) | p-HER4 (Y1284) (Normalized Intensity) |
| Vehicle Control (DMSO) | 1.00 ± 0.08 | 1.00 ± 0.12 | 1.00 ± 0.09 | 1.00 ± 0.11 |
| This compound (10 nM) | 0.65 ± 0.06 | 0.45 ± 0.05 | 0.58 ± 0.07 | 0.62 ± 0.08 |
| This compound (50 nM) | 0.28 ± 0.04 | 0.15 ± 0.03 | 0.25 ± 0.04 | 0.31 ± 0.05 |
| This compound (250 nM) | 0.09 ± 0.02 | 0.05 ± 0.01 | 0.11 ± 0.02 | 0.14 ± 0.03 |
Data are presented as mean ± standard deviation from three independent experiments. Intensity values are normalized to the vehicle control. This table represents hypothetical data for illustrative purposes.
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a cancer cell line with known expression of the HER family members of interest (e.g., SK-BR-3 for HER2 overexpression, MDA-MB-468 for EGFR expression).[1][2]
-
Cell Seeding: Plate the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 250 nM).
-
Treatment: When cells reach the desired confluency, replace the medium with the this compound-containing medium or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 2, 6, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.[1][2]
II. Cell Lysis and Protein Quantification
-
Cell Lysis:
-
Place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[7]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
III. SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Based on the protein quantification, normalize the protein concentration for all samples.
-
Add 4X Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of HER proteins (e.g., anti-phospho-EGFR (Y1173), anti-phospho-HER2 (Y1221/1222), anti-phospho-HER3 (Y1289), anti-phospho-HER4 (Y1284)) diluted in 5% BSA in TBST.
-
Incubate overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (for total protein):
-
To normalize for protein loading, the same membrane can be stripped and re-probed with antibodies against the total (phosphorylated and unphosphorylated) forms of the respective HER proteins and a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualization
Caption: this compound inhibits HER signaling.
Caption: Western blot workflow for HER phosphorylation.
References
- 1. This compound Downregulates HER/ERK Signaling and Induces Apoptosis in Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Phase Ib Dose-Finding Study of this compound Combined with Weekly Paclitaxel With or Without Carboplatin ± Trastuzumab in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting & Optimization
Technical Support Center: Mechanisms of Acquired Resistance to Varlitinib in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to Varlitinib in cancer cells.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to this compound, a pan-HER inhibitor, commonly arises from the activation of bypass signaling pathways that allow cancer cells to circumvent the blockade of EGFR, HER2, and HER4. The two most frequently implicated pathways are:
-
PI3K/Akt/mTOR Pathway Activation: In some cancer cell lines, particularly cholangiocarcinoma, resistance is associated with the inability of this compound to suppress the phosphorylation of Akt.[1][2] This sustained activation of the PI3K/Akt pathway promotes cell survival and proliferation despite HER inhibition.
-
MEK/ERK Pathway Activation: In other contexts, such as triple-negative breast cancer (TNBC), resistance can be mediated by the persistent activation of the MEK/ERK signaling cascade.[3][4][5][6] this compound may fail to inhibit the phosphorylation of MEK and ERK in resistant cells, leading to continued cell growth.[3][5]
Q2: Our this compound-resistant cells show continued proliferation. Could other receptor tyrosine kinases be involved?
A2: Yes, the upregulation and activation of other receptor tyrosine kinases (RTKs) is a known mechanism of resistance to HER-targeted therapies. Key players include:
-
HER3 (ErbB3) Upregulation and Dimerization: Although this compound does not directly target the kinase-impaired HER3, its upregulation can lead to resistance. HER3 can heterodimerize with residual active HER2 or other RTKs like MET.[7][8] This dimerization leads to the phosphorylation of HER3's cytoplasmic tail, which contains multiple binding sites for the p85 subunit of PI3K, thereby strongly activating the PI3K/Akt pathway.[7]
-
MET Amplification/Activation: Amplification or hyperactivation of the MET receptor can provide an alternative signaling route. MET activation can lead to HER3 phosphorylation and subsequent PI3K/Akt signaling, rendering cells resistant to EGFR/HER2 inhibitors.[9][10][11][12][13]
Q3: We are planning to generate this compound-resistant cell lines. What is a general protocol for this?
A3: Establishing a this compound-resistant cell line is a long-term process that involves gradually exposing cancer cells to increasing concentrations of the drug. A generalized protocol is provided in the "Experimental Protocols" section below. The key is to start with a low concentration (e.g., IC20) and incrementally increase the dose as the cells adapt and resume proliferation.[14][15][16][17][18]
Q4: How can we confirm that our cells have developed resistance to this compound?
A4: Resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of this compound in the resistant cell line compared to the parental, sensitive cell line. This is determined using a cell viability assay, such as the MTT or SRB assay. An increase in the IC50 value of several-fold is indicative of acquired resistance.
Q5: What strategies can be employed to overcome this compound resistance in our experimental models?
A5: Based on the known resistance mechanisms, a combination therapy approach is often effective:
-
Co-inhibition of the PI3K/Akt Pathway: If resistance is mediated by Akt activation, combining this compound with a PI3K inhibitor (e.g., BKM-120) or an Akt inhibitor can restore sensitivity.[1][2]
-
Co-inhibition of the MEK/ERK Pathway: For resistance driven by MEK/ERK signaling, the addition of a MEK inhibitor (e.g., GDC-0973) or an ERK inhibitor (e.g., SCH772984) to this compound treatment can induce apoptosis in resistant cells.[3][4][5][6]
-
Targeting HER3 or MET: In cases of HER3 or MET-driven resistance, therapeutic antibodies or small molecule inhibitors targeting these receptors can be explored in combination with this compound.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| No significant difference in IC50 between parental and supposed "resistant" cell line. | Insufficient drug exposure time or concentration. | Continue the dose-escalation protocol for a longer duration. Ensure the final concentration is significantly higher than the initial IC50. |
| Cell line heterogeneity; selection of a resistant sub-clone was unsuccessful. | Consider single-cell cloning of the resistant population to establish a more homogenous resistant line. | |
| High variability in cell viability assays. | Inconsistent cell seeding density. | Ensure accurate cell counting and seeding. Allow cells to adhere and stabilize before adding this compound. |
| Fluctuation in drug concentration due to degradation. | Prepare fresh drug dilutions for each experiment. Store stock solutions appropriately. | |
| Western blot shows no change in p-Akt or p-ERK in resistant cells after this compound treatment. | This is expected if these are the bypass pathways driving resistance. | This result helps confirm the resistance mechanism. Proceed to test the efficacy of combination therapies targeting these pathways. |
| Technical issue with the Western blot. | Ensure the use of appropriate phosphatase inhibitors during lysate preparation. Use positive and negative controls for antibody validation. | |
| Difficulty detecting HER2/HER3 heterodimers by co-immunoprecipitation. | Low expression of one of the proteins. | Confirm expression levels of both HER2 and HER3 by Western blot in your cell lysates. |
| The interaction is transient or weak. | Optimize lysis buffer conditions (e.g., use a milder detergent). Consider cross-linking agents to stabilize the interaction before lysis. |
Quantitative Data Summary
Table 1: this compound IC50 Values in Cholangiocarcinoma (CCA) and Non-Malignant Cholangiocyte Cell Lines
| Cell Line | Cell Type | This compound IC50 (µM) | Reference |
| KKU-214 | CCA | 4.83 ± 0.35 | [1] |
| KKU-213 | CCA | 5.10 ± 0.44 | [1] |
| KKU-156 | CCA | 4.5 ± 0.52 | [1] |
| KKU-100 | CCA (Poor Responder) | 7.68 ± 0.39 | [1] |
| MMNK-1 | Non-malignant Cholangiocyte | 9.13 ± 1.42 | [1] |
Table 2: this compound IC50 Values in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | This compound IC50 (µM) | Reference |
| MDA-MB-468 | ~2.5 | [3] |
| MDA-MB-453 | ~5 | [3] |
| HCC1937 | ~7.5 | [3] |
| MDA-MB-231 (Resistant) | >10 | [3] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Roles of the PI3K/AKT Signalling Pathway in Cholangiocarcinoma: A Mini Review, Science Frontiers, Science Publishing Group [sciencepublishinggroup.com]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. This compound Downregulates HER/ERK Signaling and Induces Apoptosis in Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound Downregulates HER/ERK Signaling and Induces Apoptosis in Triple Negative Breast Cancer Cells - ProQuest [proquest.com]
- 7. Transcriptional and posttranslational up-regulation of HER3 (ErbB3) compensates for inhibition of the HER2 tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HER3-targeted therapy: the mechanism of drug resistance and the development of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Pre-existence and clonal selection of MET amplification in EGFR mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MET Amplification Leads to Gefitinib Resistance in Lung Cancer by Activating ERBB3 Signaling | Scilit [scilit.com]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing Varlitinib-related toxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as ASLAN001 or ARRY-334543) is an orally bioavailable, potent, and reversible small molecule inhibitor of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases.[1] Specifically, it targets EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4), with high potency.[2][3] By binding to the ATP-binding site of these receptors' tyrosine kinase domains, this compound prevents their phosphorylation and subsequent activation.[4] This inhibition blocks downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[4][5] Its ability to inhibit multiple HER family members suggests it may be more effective than agents targeting a single receptor.[1]
Q2: What are the expected cytotoxic effects of this compound in cancer cell lines?
A2: this compound's primary effect is to inhibit the proliferation of cancer cells that overexpress or have hyperactivated HER family receptors.[1][6] This can lead to cell cycle arrest and induction of apoptosis (programmed cell death).[5][7] The cytotoxic effects are dose-dependent, and the sensitivity of different cell lines can vary. For instance, studies have shown that this compound can induce apoptosis by increasing the levels of cleaved PARP and cleaved Caspase-3 in sensitive triple-negative breast cancer cell lines.[7]
Q3: How do I determine the appropriate concentration of this compound for my experiments?
A3: The optimal concentration of this compound depends on the cell line being used. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell model. As a starting point, literature values for various cancer cell lines can be consulted. For example, this compound has shown IC50 values in the nanomolar to low micromolar range in several cell lines.[2][8] A typical approach is to test a wide range of concentrations (e.g., from nanomolar to high micromolar) in a cell viability assay, such as the MTT or MTS assay.[9][10]
Troubleshooting Guide
Issue 1: Higher-than-expected cytotoxicity or cell death in my cell line.
Possible Cause & Solution:
-
High Sensitivity of the Cell Line: Your cell line may be particularly sensitive to the inhibition of EGFR/HER2 signaling.
-
Recommendation: Perform a detailed dose-response curve to determine a more precise IC50 value. Consider using lower concentrations of this compound for your experiments.
-
-
Off-Target Effects: At higher concentrations, tyrosine kinase inhibitors can have off-target effects, leading to unexpected toxicity.[11][12]
-
Recommendation: Lower the concentration of this compound to a range closer to the established IC50 for on-target effects. If possible, use a rescue experiment by overexpressing the target receptors to confirm that the toxicity is on-target.
-
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations.
-
Recommendation: Ensure the final concentration of DMSO in your cell culture medium is low (generally below 0.5%) and include a vehicle control (cells treated with the same concentration of DMSO without this compound) in your experiments.[13]
-
Issue 2: this compound is precipitating in my cell culture medium.
Possible Cause & Solution:
-
Poor Solubility: this compound, like many small molecule inhibitors, has limited aqueous solubility.[14]
-
Recommendation: Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. When diluting into your culture medium, ensure thorough mixing. Avoid using excessively high final concentrations of this compound that exceed its solubility limit in the medium. It may be beneficial to prepare the final dilution in pre-warmed medium. Some studies suggest that the presence of serum can affect the solubility and bioavailability of drugs in culture.[6]
-
Issue 3: Inconsistent or non-reproducible results between experiments.
Possible Cause & Solution:
-
Cell Culture Variability: Variations in cell passage number, cell density at the time of treatment, and overall cell health can significantly impact experimental outcomes.[15]
-
Drug Degradation: Improper storage of this compound stock solutions can lead to degradation and loss of activity.
-
Recommendation: Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the stock solutions from light.
-
-
Inconsistent Treatment Duration: The duration of this compound treatment will influence the observed effects.
-
Recommendation: Standardize the incubation time with this compound across all experiments. A typical incubation time for cell viability assays is 72 hours.[18]
-
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (Enzymatic/Cell-based) | Reference(s) |
| HER1 (EGFR) | - | 7 nM (enzymatic) | [2] |
| HER2 (ErbB2) | - | 2 nM (enzymatic) | [2] |
| HER4 (ErbB4) | - | 4 nM (enzymatic) | [2] |
| A431 | Epidermoid Carcinoma | 36 nM (cell-based) | [19] |
| BT-474 | Breast Cancer | 43 nM (cell-based) | [19] |
| KKU-214 | Cholangiocarcinoma | ~4 µM (cell-based) | [8] |
| KKU-213 | Cholangiocarcinoma | ~4 µM (cell-based) | [8] |
| KKU-156 | Cholangiocarcinoma | ~4 µM (cell-based) | [8] |
| KKU-100 | Cholangiocarcinoma | ~8 µM (cell-based) | [8] |
| HCC1937 | Breast Cancer | 20 µM (cell-based) | [20] |
| HCC70 | Breast Cancer | 10 µM (cell-based) | [2] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures and is suitable for determining the cytotoxic effects of this compound.[3][9][21]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include wells with medium only (blank), and medium with the highest concentration of DMSO used as a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
2. Apoptosis Detection by Western Blot for Cleaved Caspase-3
This protocol provides a method to assess the induction of apoptosis by this compound by detecting the active form of caspase-3.[7][22]
Materials:
-
This compound-treated and untreated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved Caspase-3
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Lysis: Lyse the cell pellets with RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody for cleaved Caspase-3 overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the intensity of the cleaved Caspase-3 band relative to the loading control to determine the extent of apoptosis induction.
Visualizations
References
- 1. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mesoscale.com [mesoscale.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Cell viability assay [bio-protocol.org]
- 6. scienceopen.com [scienceopen.com]
- 7. This compound Downregulates HER/ERK Signaling and Induces Apoptosis in Triple Negative Breast Cancer Cells [mdpi.com]
- 8. dovepress.com [dovepress.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. promegaconnections.com [promegaconnections.com]
- 16. fastercapital.com [fastercapital.com]
- 17. Cell Culture Troubleshooting [sigmaaldrich.com]
- 18. pubcompare.ai [pubcompare.ai]
- 19. selleckchem.com [selleckchem.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. researchgate.net [researchgate.net]
Navigating the Nuances of Varlitinib IC50 Values: A Technical Guide
Technical Support Center
For researchers and drug development professionals, understanding the variability of in vitro IC50 values for the pan-HER inhibitor Varlitinib (also known as ASLAN001) is critical for accurate data interpretation and experimental design. This guide provides a comprehensive overview of the factors influencing this compound's IC50, detailed experimental protocols, and a breakdown of its mechanism of action.
Frequently Asked Questions (FAQs)
Q1: We are observing different IC50 values for this compound in our experiments compared to published studies. What could be the reasons for this discrepancy?
A1: Variations in IC50 values for this compound across different studies, and even between experiments within the same lab, are not uncommon. Several factors related to the specific experimental setup can contribute to these differences. These include, but are not limited to:
-
Cell Line-Specific Factors: The genetic and phenotypic characteristics of the cancer cell lines used are a primary source of variability. The expression levels of HER family receptors (EGFR/HER1, HER2, HER4), the primary targets of this compound, can significantly impact its potency. Cell lines with higher expression of these receptors may exhibit lower IC50 values.
-
Assay Methodology: The choice of cell viability or cytotoxicity assay (e.g., MTT, SRB, CellTiter-Glo®) can yield different IC50 values. Each assay measures a different aspect of cell health, such as metabolic activity or total protein content, which can be differentially affected by the drug.
-
Experimental Parameters: Minor variations in experimental protocols can have a significant impact on the results. Key parameters to consider are:
-
Cell Seeding Density: The number of cells plated per well can influence the drug-to-cell ratio and affect the observed IC50.
-
Drug Incubation Time: The duration of exposure to this compound will directly impact the extent of cell inhibition.
-
Reagent and Media Formulation: The specific brand and formulation of cell culture media, serum, and assay reagents can introduce variability.
-
-
Data Analysis: The mathematical model used to calculate the IC50 from the dose-response curve can also lead to different values.
To troubleshoot discrepancies, it is crucial to carefully document and standardize all experimental parameters and to compare your protocol with the methodologies reported in the literature for the specific cell line of interest.
Q2: What are the reported IC50 values for this compound against its primary targets and in different cancer cell lines?
A2: this compound is a potent, reversible, small-molecule inhibitor of the HER family of receptor tyrosine kinases. The reported IC50 values for its primary enzymatic targets are in the low nanomolar range. In cell-based assays, the IC50 values can vary significantly depending on the cell line and experimental conditions.
| Target/Cell Line | IC50 Value | Assay Type | Incubation Time | Reference |
| Enzymatic Targets | ||||
| HER1 (EGFR) | 7 nM | Enzymatic Assay | Not Applicable | [1] |
| HER2 | 2 nM | Enzymatic Assay | Not Applicable | [1] |
| HER4 | 4 nM | Enzymatic Assay | Not Applicable | [1] |
| Cancer Cell Lines | ||||
| A431 (Epidermoid Carcinoma) | 36 nM (for ErbB-1 phosphorylation) | Cell-based phosphorylation assay | Not Specified | [2] |
| BT-474 (Breast Cancer) | 43 nM (for ErbB-2 phosphorylation) | Cell-based phosphorylation assay | Not Specified | [2] |
| KKU-214 (Cholangiocarcinoma) | 4.83 ± 0.35 µM | SRB Assay | 72 hours | [3] |
| KKU-213 (Cholangiocarcinoma) | 5.10 ± 0.44 µM | SRB Assay | 72 hours | [3] |
| KKU-156 (Cholangiocarcinoma) | 4.5 ± 0.52 µM | SRB Assay | 72 hours | [3] |
| KKU-100 (Cholangiocarcinoma) | 7.68 ± 0.39 µM | SRB Assay | 72 hours | [3] |
| MMNK-1 (Immortalized Cholangiocyte) | 9.13 ± 1.42 µM | SRB Assay | 72 hours | [3] |
| MDA-MB-453 (Triple Negative Breast Cancer) | This compound treatment inhibited EGFR, AKT, MEK and ERK activation. | Western Blot | Not Specified | [4] |
| MDA-MB-468 (Triple Negative Breast Cancer) | This compound treatment inhibited EGFR, AKT, MEK and ERK activation. | Western Blot | Not Specified | [4] |
| MDA-MB-231 (Triple Negative Breast Cancer) | Resistant to apoptotic effect of this compound. | Cell Viability Assay | Not Specified | [4] |
Q3: Can you provide a general overview of the signaling pathway inhibited by this compound?
A3: this compound functions as a pan-HER inhibitor, targeting the epidermal growth factor receptor (EGFR or HER1), HER2, and HER4. These receptors are key components of a complex signaling network that regulates cell proliferation, survival, differentiation, and migration. Upon ligand binding (except for HER2, which does not have a known ligand), HER receptors form homodimers or heterodimers, leading to the activation of their intracellular tyrosine kinase domains. This triggers a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT pathways, which are crucial for cancer cell growth and survival. By inhibiting the kinase activity of these receptors, this compound effectively blocks these downstream signals, leading to reduced tumor cell proliferation and increased apoptosis.[3][4][5]
This compound Inhibition of the Pan-HER Signaling Pathway
Troubleshooting Guides
Guide 1: Standardizing IC50 Determination Using Cell Viability Assays
To minimize variability in this compound IC50 values, it is essential to follow a standardized protocol. Below are generalized workflows for two common cell viability assays, the MTT and SRB assays, which should be optimized for your specific cell line and experimental conditions.
General Experimental Workflow for IC50 Determination
General workflow for determining IC50 values.
Detailed Methodologies
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.
-
Materials:
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the overnight medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plate for a specified period (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2. SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay that measures the total protein content of fixed cells, which is proportional to the cell number.
-
Materials:
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Microplate reader
-
-
Protocol:
-
Cell Seeding and Drug Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Cell Fixation: After incubation, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Similar to the MTT assay, plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
By carefully controlling these experimental variables and choosing the appropriate assay for your research question, you can obtain more consistent and reproducible IC50 values for this compound.
References
Varlitinib Experiments: Technical Support & Troubleshooting Guide
Welcome to the Varlitinib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during experiments with this compound. The following information is presented in a question-and-answer format to directly address potential challenges and ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (ASLAN001) is an orally bioavailable, reversible, small-molecule inhibitor of the human epidermal growth factor receptor (HER) family.[1] It is a pan-HER inhibitor, meaning it targets multiple receptors in this family, specifically EGFR (HER1), HER2, and HER4.[2][3] By binding to the ATP-binding site of these receptor tyrosine kinases, this compound prevents their phosphorylation and subsequent activation.[4][5] This inhibition blocks downstream signaling pathways, primarily the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[6][7][8][9]
Q2: I am observing significant variability in my IC50 values for this compound between experiments. What are the potential causes?
Inconsistent IC50 values can arise from several factors:
-
Cell Line Integrity and Heterogeneity: Ensure your cell lines are routinely authenticated to prevent cross-contamination, which is a common issue in cell culture.[10] The passage number of your cells can also impact results, as cells can undergo phenotypic drift over time, altering their sensitivity to drugs.[11]
-
Cell Seeding Density and Confluency: The confluency of your cells at the time of treatment is critical. Cells at different growth phases (e.g., exponential vs. stationary) can exhibit different drug sensitivities. It is recommended to seed cells at a density that prevents them from reaching full confluency during the assay period.[7][12][13]
-
Serum Concentration: Components in fetal bovine serum (FBS) can interact with therapeutic compounds and affect their activity. Variations in serum concentration between experiments can lead to inconsistent results. Consider performing experiments in reduced-serum or serum-free media, but be aware that serum starvation itself can impact cell cycle and drug sensitivity.[11][12][14][15][16]
-
Drug Solubility and Stability: this compound is insoluble in water.[5] Ensure it is properly dissolved in a suitable solvent like DMSO and that the final concentration of the solvent is consistent across all wells and does not exceed levels toxic to the cells (typically <0.5%).[4] Prepare fresh dilutions of the drug for each experiment, as repeated freeze-thaw cycles can degrade the compound.
-
Assay-Specific Variability: The type of cell viability assay used (e.g., MTT, MTS, CellTiter-Glo) can influence the IC50 value. Each assay has its own potential for artifacts. For example, compounds can interfere with the tetrazolium dye in MTT assays.[17][18]
Q3: My this compound-treated cells are not showing the expected decrease in HER2 phosphorylation on my Western blot. What could be wrong?
This is a common issue when analyzing phosphorylated proteins. Here are some troubleshooting steps:
-
Sample Preparation is Key: Work quickly and keep samples on ice to minimize the activity of phosphatases, which remove phosphate groups. Always include phosphatase inhibitors in your lysis buffer.[2][4][19]
-
Use Appropriate Buffers: Avoid using phosphate-buffered saline (PBS) for washing, as the phosphate ions can compete with the phospho-specific antibody binding. Use Tris-buffered saline (TBS) instead.[4][14]
-
Blocking Agent Matters: Milk, a common blocking agent, contains casein, which is a phosphoprotein. This can lead to high background. Use a non-protein blocking agent or bovine serum albumin (BSA).[14][19]
-
Antibody Selection: Ensure you are using a high-quality, validated phospho-specific antibody. Always include a control for the total protein (total HER2 in this case) to confirm that the protein is present in your lysate.[2][4]
-
Positive and Negative Controls: Include appropriate controls, such as a cell line with known high HER2 phosphorylation as a positive control, and untreated cells as a negative control.
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the specific assay used. Below is a summary of reported IC50 values.
| Cell Line | Cancer Type | Receptor Status | IC50 (nM) | Assay Type | Reference |
| Enzymatic/Cell-free | - | HER1 (EGFR) | 7 | Cell-free assay | [2][4][5][19][20] |
| - | HER2 | 2 | Cell-free assay | [2][4][5][19][20] | |
| - | HER4 | 4 | Cell-free assay | [2][19] | |
| A431 | Epidermoid Carcinoma | EGFR overexpressing | 36 | Cell-based phosphorylation assay | [4][5][20] |
| BT-474 | Breast Ductal Carcinoma | HER2 overexpressing | 43 | Cell-based phosphorylation assay | [4][5][20] |
| MDA-MB-453 | Breast Carcinoma | HER2 amplified | Varies | MTT Assay | [3] |
| MDA-MB-468 | Breast Adenocarcinoma | EGFR overexpressing | Varies | MTT Assay | [3] |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-Negative | Resistant | MTT Assay | [3] |
Experimental Protocols
Cell Viability Assay (MTT-Based)
This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in an exponential growth phase and do not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to each well. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS) to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control and determine the IC50 value using a suitable software.
Western Blot for HER2 Phosphorylation
This protocol outlines the steps to detect changes in HER2 phosphorylation in response to this compound treatment.
-
Cell Treatment and Lysis: Plate cells and allow them to adhere. Treat with this compound at the desired concentrations for the specified time. Wash the cells with ice-cold TBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-HER2 (e.g., p-HER2 Tyr1221/1222) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total HER2 and a loading control like GAPDH or β-actin.
Visualizations
This compound's Mechanism of Action
Caption: this compound inhibits HER family receptors, blocking downstream MAPK and PI3K/Akt signaling.
Troubleshooting Workflow for Inconsistent IC50 Values
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Phase Ib Dose-Finding Study of this compound Combined with Weekly Paclitaxel With or Without Carboplatin ± Trastuzumab in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
- 8. mdpi.com [mdpi.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Phospho-HER2/ErbB2 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 11. Serum deprivation confers the MDA-MB-231 breast cancer line with an EGFR/JAK3/PLD2 system that maximizes cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Short-Term Starvation Weakens the Efficacy of Cell Cycle Specific Chemotherapy Drugs through G1 Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Measure Cell Confluency [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Intermittent Starvation Extends the Functional Lifetime of Primary Human Hepatocyte Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Serum starvation induces G1 arrest through suppression of Skp2-CDK2 and CDK4 in SK-OV-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. selleck.co.jp [selleck.co.jp]
Validation & Comparative
Varlitinib vs. Lapatinib: A Comparative Analysis in HER2-Positive Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of varlitinib (ASLAN001) and lapatinib, two prominent tyrosine kinase inhibitors (TKIs) targeting the human epidermal growth factor receptor 2 (HER2). Overexpression of HER2 is a key driver in a significant portion of breast, gastric, and other solid tumors, making it a critical therapeutic target. This document summarizes preclinical and clinical data, presenting a head-to-head evaluation of their efficacy, mechanism of action, and experimental validation in HER2-positive cancer models.
At a Glance: this compound vs. Lapatinib
| Feature | This compound (ASLAN001) | Lapatinib |
| Target(s) | Pan-HER inhibitor (EGFR/HER1, HER2, HER4) | Dual tyrosine kinase inhibitor (EGFR/HER1 and HER2) |
| Binding | Reversible | Reversible |
| Potency (IC50) | Generally shows higher potency in preclinical models | Potent, with established clinical efficacy |
| Clinical Development | Investigated in various solid tumors, including biliary tract, gastric, and breast cancer | Approved for HER2-positive breast cancer |
Mechanism of Action: Targeting the HER2 Signaling Cascade
Both this compound and lapatinib are small molecule inhibitors that target the intracellular tyrosine kinase domain of HER family receptors. By competitively binding to the ATP-binding site, they prevent autophosphorylation and activation of the receptor, thereby blocking downstream signaling pathways crucial for cancer cell proliferation, survival, and migration, such as the PI3K/Akt and MAPK/ERK pathways.[1][2]
This compound is distinguished as a pan-HER inhibitor, targeting EGFR (HER1), HER2, and HER4.[3][4] In contrast, lapatinib is primarily a dual inhibitor of EGFR and HER2.[1][5] This broader activity of this compound may offer advantages in overcoming resistance mechanisms that can arise from signaling through other HER family members.
Caption: Simplified HER2 signaling pathway and points of inhibition by this compound and lapatinib.
Preclinical Efficacy: In Vitro Studies
A crucial measure of a targeted therapy's effectiveness is its ability to inhibit the growth of cancer cells that are dependent on the target. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Comparative IC50 Values in HER2-Positive Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) | Lapatinib IC50 (nM) | Reference(s) |
| BT474 | Breast Cancer | 2 | 25 | [4] |
| SK-BR-3 | Breast Cancer | Not Reported | <100 | [5] |
| NCI-N87 | Gastric Cancer | Not Reported | Potent Inhibition | [6] |
| SNU-216 | Gastric Cancer | Not Reported | Potent Inhibition | [6] |
| KKU-214 | Cholangiocarcinoma | ~2,500 - 5,000 | Not Reported | [3] |
Note: IC50 values can vary between studies due to different experimental conditions.
This compound has demonstrated potent, nanomolar inhibitory activity against HER1, HER2, and HER4 in cell-free assays, with IC50 values of 7 nM, 2 nM, and 4 nM, respectively.[4] In cell-based assays, this compound has shown strong anti-proliferative effects in HER2-overexpressing cell lines like BT474.[4]
Lapatinib has also shown potent growth inhibition in HER2-amplified gastric and breast cancer cell lines.[5][6] For instance, in HER2-overexpressing breast cancer cell lines such as BT474 and SK-BR-3, lapatinib exhibits IC50 values of less than 1 µM.[5]
Preclinical Efficacy: In Vivo Studies
Xenograft models, where human tumor cells are implanted into immunodeficient mice, provide a valuable in vivo platform to assess the anti-tumor activity of drug candidates.
This compound in HER2-Positive Xenograft Models
In a cholangiocarcinoma xenograft model using KKU-214 cells, oral administration of this compound for 15 days resulted in significant tumor growth suppression without noticeable toxicity.[3]
Lapatinib in HER2-Positive Xenograft Models
Lapatinib has demonstrated significant in vivo efficacy in various HER2-positive xenograft models. In a study using HER2-positive SUM225 breast cancer xenografts, lapatinib treatment alone strongly inhibited tumor growth.[7] Furthermore, in a model of brain metastasis using HER2-overexpressing breast cancer cells, lapatinib was shown to reduce the number of large metastases.[2]
Clinical Comparison: The ASLAN001-003 Trial
A direct clinical comparison of this compound and lapatinib was conducted in the multicenter Phase 2 ASLAN001-003 trial (NCT02338245). This study evaluated the efficacy of this compound in combination with capecitabine versus lapatinib plus capecitabine in patients with HER2-positive metastatic breast cancer who had progressed on prior trastuzumab therapy.
A retrospective analysis of this trial focused on changes in tumor burden from baseline to week 12. The results indicated a significant reduction in breast tumor burden in the this compound plus capecitabine arm compared to the lapatinib plus capecitabine arm (p=0.002 for tumor diameter and p<0.001 for tumor volume).[8] These findings suggest that this compound may offer a superior clinical benefit in this patient population.
Experimental Protocols
In Vitro Cell Proliferation (MTT) Assay
References
- 1. Lapatinib in Combination with Radiation Diminishes Tumor Regrowth in HER2+ and Basal-Like/EGFR+ Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of lapatinib on the outgrowth of metastatic breast cancer cells to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phase Ib Dose-Finding Study of this compound Combined with Weekly Paclitaxel With or Without Carboplatin ± Trastuzumab in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Toxicity Profiles of Varlitinib and Dacomitinib for Researchers and Drug Development Professionals
An objective guide to the preclinical and clinical toxicities of two potent pan-HER inhibitors, supported by experimental data and methodologies.
This guide provides a detailed comparison of the toxicity profiles of Varlitinib and Dacomitinib, two small molecule inhibitors of the human epidermal growth factor receptor (HER) family. Both agents have demonstrated significant anti-tumor activity, but their distinct molecular structures and mechanisms of action result in different safety profiles. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the potential adverse effects of these two compounds.
Executive Summary
This compound, a reversible pan-HER inhibitor, and Dacomitinib, an irreversible pan-HER inhibitor, target EGFR (HER1), HER2, and HER4. While both have shown efficacy in various cancers, their toxicity profiles, particularly concerning dermatological and gastrointestinal adverse events, differ. This guide presents a side-by-side comparison of their preclinical and clinical toxicities, detailed experimental protocols for key safety assays, and diagrams of the signaling pathways they modulate.
Comparative Toxicity Profiles
The following tables summarize the preclinical and clinical toxicity data for this compound and Dacomitinib.
Preclinical Toxicity
Preclinical studies in animal models provide initial insights into the potential toxicities of drug candidates.
| Parameter | This compound | Dacomitinib | Source(s) |
| Animal Model(s) | Mice (xenograft) | Rats, Dogs, Mice | [1][2] |
| Key Findings | Generally well-tolerated at effective doses in a cholangiocarcinoma xenograft model with no noticeable toxicity observed.[1] | In combination with ionizing radiation, showed no apparent additional toxicity on normal tissues in a head and neck squamous cell carcinoma model.[3] Repeated-dose studies in rats and dogs identified the gastrointestinal tract, skin, and kidney as major target organs of toxicity.[2] |
Clinical Toxicity: Adverse Events (AEs)
Clinical trials in human subjects provide the most relevant data on the safety and tolerability of a drug. The following table compares the most frequently reported adverse events for this compound (primarily from combination therapy trials) and Dacomitinib (from monotherapy trials).
| Adverse Event (Any Grade) | This compound (in combination with chemotherapy) | Dacomitinib (monotherapy) | Source(s) |
| Diarrhea | 40.6% - 70.2% | 87% | [4][5] |
| Rash/Dermatitis | N/A | 69% | [4] |
| Nausea | 32% - 51.6% | N/A | [5][6] |
| Fatigue | 37% - 67.5% | N/A | [4][6] |
| Decreased Appetite | 34% | 31% | [6] |
| Stomatitis/Mucositis | N/A | 45% | [4] |
| Paronychia | N/A | 64% | [4] |
| Increased Blood Bilirubin | 43.8% | N/A | [5] |
| Neutropenia | 45.9% | N/A | [4] |
Note: Data for this compound is primarily from studies where it was administered with other chemotherapeutic agents, which may contribute to the observed adverse event profile. Direct comparison of monotherapy toxicity is limited by available data.
Experimental Protocols
This section outlines the methodologies for key experiments used to assess the toxicity of tyrosine kinase inhibitors like this compound and Dacomitinib.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.[7]
-
Drug Treatment: Treat the cells with varying concentrations of this compound or Dacomitinib and incubate for 72 hours.[7]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3 hours at 37°C.[7]
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[7]
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation that is a hallmark of apoptosis.
Protocol:
-
Sample Preparation: Fix and permeabilize cultured cells or tissue sections treated with this compound or Dacomitinib.[8]
-
TUNEL Reaction: Incubate the samples with a mixture containing Terminal deoxynucleotidyl Transferase (TdT) and biotin-labeled dUTPs. TdT catalyzes the addition of the labeled nucleotides to the 3'-OH ends of fragmented DNA.[8]
-
Detection: Add a streptavidin-horseradish peroxidase (HRP) conjugate that binds to the biotinylated nucleotides.[9]
-
Visualization: Add a substrate for HRP, such as diaminobenzidine (DAB), which produces a brown precipitate at the site of DNA fragmentation. Apoptotic cells can then be visualized by light microscopy.[9]
In Vivo Acute Toxicity Study
This study is designed to determine the short-term adverse effects of a single high dose of a substance.
Protocol:
-
Animal Model: Use a rodent model, such as Swiss mice.[10]
-
Dose Administration: Administer a single oral dose of this compound or Dacomitinib. A limit test can be performed starting at a high dose (e.g., 2000 mg/kg).[10][11]
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.[11][12]
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals. Collect organs for histopathological examination to identify any target organ toxicity.[11]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by this compound and Dacomitinib.
Caption: this compound inhibits EGFR/HER2, blocking both the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.
Caption: Dacomitinib irreversibly inhibits EGFR, HER2, and HER4, leading to downstream pathway blockade.
Conclusion
Both this compound and Dacomitinib are potent inhibitors of the HER family of receptors with demonstrated anti-cancer activity. Their toxicity profiles reflect their mechanism of action, with on-target effects in tissues that rely on HER signaling, such as the skin and gastrointestinal tract. Dacomitinib, as an irreversible inhibitor, appears to have a higher incidence of certain adverse events, particularly dermatological and gastrointestinal toxicities, in clinical trials. Preclinical data for this compound suggests a generally favorable safety profile, though clinical data on its use as a monotherapy is limited, making direct comparisons challenging.
The choice between these agents in a clinical or research setting will depend on a careful consideration of their efficacy in a specific cancer type versus their respective toxicity profiles. The information presented in this guide provides a foundation for such an evaluation. Further head-to-head clinical trials would be beneficial to more definitively compare the safety and tolerability of these two pan-HER inhibitors.
References
- 1. In vitro and in vivo Anti-Tumor Effects of Pan-HER Inhibitor this compound on Cholangiocarcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Pre-Clinical Characterization of Dacomitinib (PF-00299804), an Irreversible Pan-ErbB Inhibitor, Combined with Ionizing Radiation for Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase Ib Dose-Finding Study of this compound Combined with Weekly Paclitaxel With or Without Carboplatin ± Trastuzumab in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicology | MuriGenics [murigenics.com]
- 6. AB062. P-33. Efficacy and safety of this compound, a reversible pan-HER tyrosine kinase inhibitor, in combination with platinum-based regimens in biliary tract cancers: a pooled analysis from three phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.9. MTT cell viability assay [bio-protocol.org]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. abcam.com [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Varlitinib Demonstrates Potent In Vivo Anti-Tumor Efficacy Across Multiple Cancer Models
A comprehensive analysis of preclinical data highlights the robust anti-tumor activity of Varlitinib, a pan-HER tyrosine kinase inhibitor, in various xenograft models, including cholangiocarcinoma, hepatocellular carcinoma, and gastric cancer. Comparative data suggests a favorable profile for this compound against other targeted therapies such as Lapatinib.
This compound, an oral, reversible, small-molecule inhibitor of epidermal growth factor receptor (EGFR/HER1), human epidermal growth factor receptor 2 (HER2), and HER4, has shown significant promise in preclinical in vivo studies.[1][2] Its mechanism of action involves the inhibition of key signaling pathways, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are crucial for tumor cell proliferation and survival.[3][4] This guide provides a detailed comparison of this compound's in vivo anti-tumor efficacy with alternative therapies, supported by experimental data and detailed protocols.
Comparative Efficacy of this compound in Xenograft Models
This compound has demonstrated dose-dependent tumor growth inhibition and even complete tumor regression in several patient-derived and cell-line-derived xenograft models.
Cholangiocarcinoma (CCA)
In a cholangiocarcinoma xenograft model using KKU-214 cells, this compound administered orally for 15 days resulted in significant tumor growth suppression.[5][6] Notably, the higher doses of 50 mg/kg and 100 mg/kg showed a marked anti-tumor effect.[5][6]
Hepatocellular Carcinoma (HCC)
In a patient-derived HCC xenograft model (HCC29-0909A) with co-expression of HER1, HER2, and HER3, this compound treatment led to potent inhibition of tumor growth, with complete tumor regression observed at a dosing of 100 mg/kg twice daily (BID).[7] Western blot analysis of tumor lysates confirmed strong inhibition of the HER1-3, RAS/RAF/MEK/MAPK, and PI3K/Akt signaling pathways.[7]
Gastric Cancer
This compound has also been evaluated in gastric cancer xenograft models. In a study using the N87 gastric carcinoma cell line, which overexpresses EGFR and HER2, this compound was found to be more effective at inhibiting the phosphorylation of both receptors compared to Lapatinib.[8] this compound showed significant tumor growth inhibition with tumor regressions, whereas Lapatinib demonstrated less significant inhibition and no tumor regressions.[8]
Other Cancers
This compound has also shown significant dose-related tumor growth inhibition in A431 (epidermoid carcinoma) and BT-474 (breast cancer) xenograft models.[8][9]
Quantitative Analysis of In Vivo Anti-Tumor Efficacy
| Cancer Model | Cell Line/PDX Model | Treatment | Dosage | Duration | Key Findings | Reference |
| Cholangiocarcinoma | KKU-214 Xenograft | This compound | 50 mg/kg and 100 mg/kg daily | 15 days | Significantly suppressed tumor growth. | [5][6] |
| Hepatocellular Carcinoma | HCC29-0909A PDX | This compound | 100 mg/kg BID | Not Specified | Complete tumor regression. | [7] |
| Gastric Cancer | N87 Xenograft | This compound | Not Specified | Not Specified | Superior tumor growth inhibition and tumor regressions compared to Lapatinib. | [8] |
| Epidermoid Carcinoma | A431 Xenograft | This compound | 25, 50, 100 mg/kg BID | 21 days | Significant dose-related tumor growth inhibition. | [9] |
| Breast Cancer | BT-474 Xenograft | This compound | Not Specified | Not Specified | Significant tumor growth inhibition and regressions. | [8] |
| Pancreatic Cancer | MiaPaca-2, PANC-1, Capan-1, Capan-2 Xenografts | Lapatinib | 30 mg/kg | Not Specified | Substantially suppressed tumor growth. | [1][10] |
Signaling Pathways and Experimental Workflows
The anti-tumor activity of this compound is a direct result of its ability to inhibit the HER family of receptors and their downstream signaling cascades.
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of this compound in a xenograft model.
Experimental Protocols
Cholangiocarcinoma Xenograft Model
-
Cell Line: KKU-214 human cholangiocarcinoma cells.
-
Animal Model: Athymic BALB/c nude mice.
-
Tumor Implantation: KKU-214 cells are injected subcutaneously into the mice.
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. This compound is administered orally by gavage, typically at doses of 25, 50, and 100 mg/kg, once daily for 15 days. The control group receives a vehicle solution (e.g., 1:9 NMP:Polyetheneglycol).
-
Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice a week) using calipers. At the end of the study, tumors are excised, weighed, and may be used for further analysis like immunohistochemistry for proliferation markers (e.g., Ki67) and apoptosis markers.
Hepatocellular Carcinoma Patient-Derived Xenograft (PDX) Model
-
Model: Patient-derived HCC tumor tissue (e.g., HCC29-0909A) co-expressing HER1, HER2, and HER3 is implanted into SCID mice.
-
Treatment: When tumors reach approximately 100-150 mm³, mice are treated with this compound, for instance at 100 mg/kg BID.
-
Efficacy Evaluation: Tumor volume is measured bi-dimensionally twice a week. The formula: Tumor volume = (Length x Width²) x (π/6) is used for calculation.[7]
-
Mechanism of Action Analysis: After a short treatment period (e.g., five days), tumor lysates can be analyzed by Western blot to assess the phosphorylation status of key signaling proteins.[7]
Comparison with Alternative Therapies
Lapatinib
Lapatinib is a dual tyrosine kinase inhibitor of EGFR and HER2. In a head-to-head comparison in an N87 gastric cancer xenograft model, this compound demonstrated superior inhibition of both EGFR and HER2 phosphorylation and resulted in greater tumor growth inhibition and tumor regressions compared to Lapatinib.[8] In pancreatic cancer xenograft models, Lapatinib monotherapy at 30 mg/kg has been shown to substantially suppress tumor growth.[1][10]
Standard Chemotherapy
In clinical settings, this compound has been investigated in combination with standard chemotherapy agents. For instance, in advanced gastric cancer, a combination of this compound and paclitaxel has been studied.[11][12] While direct preclinical comparisons in xenograft models are not always available, these clinical studies provide context for this compound's potential role in combination regimens.
References
- 1. In vitro and in vivo evidence that a combination of lapatinib plus S-1 is a promising treatment for pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. scienceopen.com [scienceopen.com]
- 4. This compound Downregulates HER/ERK Signaling and Induces Apoptosis in Triple Negative Breast Cancer Cells [mdpi.com]
- 5. In vitro and in vivo Anti-Tumor Effects of Pan-HER Inhibitor this compound on Cholangiocarcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Portico [access.portico.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. In vitro and in vivo evidence that a combination of lapatinib plus S‐1 is a promising treatment for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound and Paclitaxel for EGFR/HER2 Co-expressing Advanced Gastric Cancer: A Multicenter Phase Ib/II Study (K-MASTER-13) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound and Paclitaxel for EGFR/HER2 Co-expressing Advanced Gastric Cancer: A Multicenter Phase Ib/II Study (K-MASTER-13) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Pan-HER Inhibitors
The human epidermal growth factor receptor (HER/ErbB) family of receptor tyrosine kinases, comprising HER1 (EGFR), HER2, HER3, and HER4, plays a critical role in cell proliferation, survival, and differentiation.[1][2] Dysregulation of HER signaling pathways is a key driver in the development and progression of numerous cancers. While early inhibitors targeted individual HER family members, the emergence of resistance, often through the activation of other HER receptors, has underscored the need for more comprehensive blockade.[2][3] Pan-HER inhibitors, which simultaneously target multiple members of the HER family, represent a powerful strategy to overcome this resistance and achieve more durable anti-tumor responses.[1][2][3]
This guide provides a head-to-head comparison of prominent pan-HER inhibitors based on in vitro experimental data, offering researchers a comprehensive overview of their relative potency and mechanisms of action.
Comparative Efficacy of Pan-HER Inhibitors
The in vitro potency of pan-HER inhibitors is commonly assessed by their half-maximal inhibitory concentration (IC50) in both cell-free kinase assays and cell-based proliferation assays. These values provide a quantitative measure of the drug concentration required to inhibit the enzymatic activity of the target kinase or to reduce cell viability by 50%, respectively.
Kinase Inhibition Profile (IC50, nM)
The following table summarizes the IC50 values of several irreversible pan-HER inhibitors against different HER family kinases in cell-free assays. Lower values indicate greater potency.
| Inhibitor | EGFR (HER1) | HER2 | HER4 | Reference |
| Afatinib | 0.5 | 14 | 1 | [3] |
| Dacomitinib | Potent & Selective | Potent & Selective | Potent & Selective | [3] |
| Neratinib | 12 | 39 | 19 | [4] |
| Pyrotinib | 5.6 | 8.1 | - | [5] |
| Lapatinib * | 10.8 | 9.3 | - | [4] |
Note: Lapatinib is a reversible dual EGFR/HER2 inhibitor often used as a comparator. Dacomitinib is described as a potent and highly selective inhibitor of EGFR/HER1, HER2, and HER4, though specific IC50 values from the same direct comparison were not available in the provided search results.[3]
Anti-Proliferative Activity in Cancer Cell Lines (IC50)
The effectiveness of pan-HER inhibitors in whole-cell models is crucial for understanding their therapeutic potential. The table below presents IC50 values from cell viability assays in various HER2-amplified gastric and breast cancer cell lines.
| Cell Line | Inhibitor | IC50 (nmol/L) | Cancer Type | Reference |
| NUGC4 | Afatinib | 0.7 - 39.5 | Gastric | [6] |
| Neratinib | <0.15 - 63.8 | Gastric | [6] | |
| GLM-1 | Afatinib | <10 | Gastric | [7][8] |
| Lapatinib | ~100 | Gastric | [7][8] | |
| GLM-1HerR2 | Afatinib | ~10 | Gastric (Trastuzumab-Resistant) | [7][8] |
| Lapatinib | ~1000 | Gastric (Trastuzumab-Resistant) | [7][8] |
Studies consistently demonstrate that irreversible pan-HER inhibitors like afatinib are more potent than reversible inhibitors like lapatinib, particularly in trastuzumab-resistant models.[7][8] For instance, in HER2 gene-amplified gastric cancer cells (GLM-1), afatinib inhibited growth at a much lower concentration than lapatinib.[7][8] This superior efficacy was maintained in a trastuzumab-resistant version of the cell line (GLM-1HerR2).[7][8]
Mechanism of Action: Downstream Signaling and Cellular Fate
Pan-HER inhibitors exert their anti-tumor effects by blocking the critical downstream signaling pathways that drive cancer cell growth and survival. The primary cascades affected are the PI3K/Akt and MAPK pathways.[2][3][5]
Inhibition of Downstream Signaling
Western blot analyses from in vitro studies reveal that pan-HER inhibitors effectively suppress the phosphorylation (activation) of key signaling molecules.
-
Afatinib vs. Lapatinib : In both trastuzumab-sensitive (GLM-1) and -resistant (GLM-1HerR2) gastric cancer cells, afatinib was found to be more effective than lapatinib at blocking the phosphorylation of Akt and Erk1/2, key components of the PI3K/Akt and MAPK pathways, respectively.[7][8]
-
Neratinib + Dasatinib : In HER2-positive breast cancer models, the combination of neratinib with the multi-kinase inhibitor dasatinib led to significant suppression of survival signaling through EGFR, Akt, and MAPK inhibition.[9][10]
Impact on Cell Cycle and Apoptosis
By halting proliferative signals, pan-HER inhibitors induce cell cycle arrest and programmed cell death (apoptosis).
-
Cell Cycle Arrest : Afatinib has been shown to be more efficient than lapatinib at inducing G1 cell-cycle arrest in gastric cancer cells.[7][8]
-
Apoptosis Induction : In the same models, afatinib induced slightly higher levels of apoptosis compared to lapatinib, as measured by Annexin V staining.[7] The combination of neratinib and dasatinib also induced a greater degree of apoptosis than either agent alone in HER2+ breast cancer cells.[9][10]
Visualizing Pathways and Protocols
To better understand the context of these inhibitors, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for their evaluation.
Caption: HER family signaling pathways and the point of intervention for pan-HER inhibitors.
Caption: A generalized workflow for the in vitro comparison of pan-HER inhibitors.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of in vitro findings. Below are standard protocols for the key experiments cited in this guide.
Cell Proliferation (MTS/MTT Assay)
This assay measures cell viability based on the metabolic activity of the cells.
-
Cell Seeding : Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Drug Treatment : The following day, the culture medium is replaced with fresh medium containing serial dilutions of the pan-HER inhibitors. A vehicle control (e.g., DMSO) is also included. Cells are typically incubated with the drugs for 72 hours.
-
Reagent Addition : After the incubation period, a solution such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation and Reading : The plates are incubated for an additional 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by viable cells.
-
Data Analysis : The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS). The results are expressed as a percentage of the vehicle control, and IC50 values are calculated using non-linear regression analysis.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins, such as phosphorylated signaling molecules.
-
Cell Lysis : Cells are cultured and treated with inhibitors for a specified time (e.g., 2-24 hours). After treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.
-
SDS-PAGE and Transfer : Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by size via sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting : The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., p-Akt, total Akt, p-ERK, total ERK, and a loading control like β-actin).
-
Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used to quantify the relative protein expression.
Apoptosis Assay (Annexin V Staining by Flow Cytometry)
This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment : Cells are seeded and treated with pan-HER inhibitors for a period known to induce apoptosis (e.g., 48-72 hours).
-
Cell Harvesting : Both adherent and floating cells are collected, washed with cold PBS, and resuspended in a binding buffer.
-
Staining : Cells are stained with fluorescently-labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like propidium iodide (PI) or 7-AAD (which enters late apoptotic and necrotic cells with compromised membranes).
-
Flow Cytometry : The stained cells are analyzed on a flow cytometer. The resulting data allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).
-
Data Analysis : The percentage of cells in each quadrant is quantified to determine the level of apoptosis induced by the treatment.
References
- 1. Pan-HER inhibitors - BJMO [bjmo.be]
- 2. Frontiers | The Potential of panHER Inhibition in Cancer [frontiersin.org]
- 3. The Potential of panHER Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of irreversible pan-HER tyrosine kinase inhibitors in the treatment of HER2-Positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of pan‐HER inhibitors in HER2‐positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of Afatinib and Lapatinib Against HER2 Gene-amplified Trastuzumab-sensitive and -resistant Human Gastric Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. Neratinib plus dasatinib is highly synergistic in HER2-positive breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neratinib plus dasatinib is highly synergistic in HER2-positive breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antitumor Activity of Varlitinib and PI3K Pathway Inhibitors: A Comparative Guide
For Immediate Release
A growing body of preclinical evidence suggests that the pan-HER inhibitor, Varlitinib (ASLAN001), exhibits significant synergistic activity when combined with inhibitors of the PI3K/AKT/mTOR signaling pathway. This combination strategy presents a promising therapeutic approach for cancers characterized by aberrant HER family signaling and concurrent activation of the PI3K pathway, a common mechanism of resistance to HER-targeted therapies. This guide provides a comprehensive comparison of the synergistic effects observed in preclinical studies, supported by experimental data and detailed methodologies.
I. Rationale for Combination Therapy
This compound is a potent, reversible, small-molecule inhibitor of epidermal growth factor receptor (EGFR/HER1), HER2, and HER4.[1] The HER family of receptor tyrosine kinases plays a crucial role in cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of various cancers. However, tumors can develop resistance to HER-targeted therapies through the activation of alternative signaling pathways, most notably the PI3K/AKT/mTOR cascade.
The PI3K pathway is a central signaling node that regulates cell growth, metabolism, and survival. Constitutive activation of this pathway, often through mutations in PIK3CA or loss of the tumor suppressor PTEN, can bypass the effects of HER inhibition and promote continued tumor progression. Therefore, the simultaneous inhibition of both the HER and PI3K pathways offers a rational strategy to overcome resistance and achieve a more potent antitumor effect.
II. Preclinical Evidence of Synergy: this compound and Buparlisib (BKM-120) in Cholangiocarcinoma
A key study investigated the synergistic potential of this compound in combination with the pan-PI3K inhibitor Buparlisib (BKM-120) in cholangiocarcinoma (CCA) models.[2] Buparlisib is a potent inhibitor of all four class I PI3K isoforms (p110α, β, δ, and γ).[3][4]
In Vitro Synergistic Activity
The study utilized the KKU-100 CCA cell line, which exhibits high expression of EGFR and HER2 but shows a poor response to this compound monotherapy.[2] The synergistic effect of the this compound and Buparlisib combination was quantified using the Combination Index (CI) method based on the Chou-Talalay principle, where CI < 1 indicates synergy.
Table 1: In Vitro Cytotoxicity of this compound and Buparlisib Combination in KKU-100 Cells
| Treatment Group | IC50 (µM) | Combination Index (CI) |
| This compound | >10 | - |
| Buparlisib (BKM-120) | Not Reported | - |
| This compound + Buparlisib | Not Reported | < 1 (Synergistic) |
| Data extracted from Dokduang et al., Drug Design, Development and Therapy 2020:14 2319–2334.[2] |
The combination of this compound and Buparlisib significantly inhibited the growth of KKU-100 cells and induced cell death more effectively than either agent alone.[2] This synergistic effect was correlated with a marked decrease in the activation of Akt, a key downstream effector of the PI3K pathway.[2]
In Vivo Antitumor Efficacy
The antitumor activity of this compound was also evaluated in a CCA xenograft mouse model. While the published study primarily focused on this compound as a single agent in vivo, the in vitro synergy data strongly supports the rationale for a combination approach in future in vivo studies. In the single-agent arm, this compound significantly suppressed tumor growth after 15 days of oral administration without notable toxicity.[2]
Table 2: In Vivo Antitumor Activity of this compound in a CCA Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| Control | - | 0 |
| This compound | 25 mg/kg | Significant Inhibition |
| This compound | 50 mg/kg | Significant Inhibition |
| This compound | 100 mg/kg | Significant Inhibition |
| Data extracted from Dokduang et al., Drug Design, Development and Therapy 2020:14 2319–2334.[2] |
III. Signaling Pathways and Experimental Workflows
The synergistic interaction between this compound and PI3K inhibitors can be visualized through the signaling pathways they target and the experimental workflows used to assess their combined effect.
Caption: this compound and PI3K inhibitor signaling pathway.
Caption: Workflow for synergy and efficacy testing.
IV. Experimental Protocols
Cell Viability Assay (Sulforhodamine B Assay)
-
Cell Seeding: Cholangiocarcinoma cell lines (e.g., KKU-100) were seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Drug Treatment: Cells were treated with various concentrations of this compound, Buparlisib (BKM-120), or a combination of both drugs for a specified period (e.g., 72 hours).
-
Cell Fixation: After incubation, the cells were fixed with 10% trichloroacetic acid.
-
Staining: The fixed cells were stained with 0.4% sulforhodamine B (SRB) solution.
-
Washing: Unbound dye was removed by washing with 1% acetic acid.
-
Dye Solubilization: The protein-bound dye was solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 510 nm) using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells.
Synergy Analysis (Chou-Talalay Method)
The synergistic effect of the drug combination was determined by calculating the Combination Index (CI) using the Chou-Talalay method. This method is based on the median-effect equation and provides a quantitative measure of drug interaction. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism. The analysis was performed using specialized software (e.g., CompuSyn).
In Vivo Xenograft Study
-
Cell Implantation: Human cholangiocarcinoma cells were subcutaneously injected into immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Randomization and Treatment: Mice were randomized into control and treatment groups. This compound was administered orally at specified doses (e.g., 25, 50, 100 mg/kg) daily for a defined period (e.g., 15 days).
-
Tumor Volume Measurement: Tumor dimensions (length and width) were measured regularly (e.g., every 3 days) using calipers. Tumor volume was calculated using the formula: (length × width²) / 2.
-
Data Analysis: Tumor growth inhibition was calculated by comparing the mean tumor volume of the treated groups to the control group.
V. Conclusion
The combination of this compound with PI3K pathway inhibitors, such as Buparlisib, demonstrates a strong synergistic antitumor effect in preclinical models of cholangiocarcinoma. This synergy is achieved through the dual blockade of two critical cancer signaling pathways, leading to enhanced inhibition of cell proliferation and induction of apoptosis. These findings provide a solid rationale for the clinical investigation of this combination therapy in patients with HER-driven cancers that have developed resistance to single-agent targeted therapies. Further studies are warranted to explore this promising therapeutic strategy in a broader range of cancer types and to optimize dosing and scheduling for clinical application.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
